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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Medicinal Chemistry Applications of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine

Executive Summary In the landscape of modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds that offer optimal physicochemical properties and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds that offer optimal physicochemical properties and predictable target engagement. 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (CAS: 835876-11-4) is a high-value, bifunctional building block utilized extensively in the synthesis of targeted kinase inhibitors. As a Senior Application Scientist, I present this technical guide to dissect the structural rationale, synthetic methodology, and downstream applications of this critical intermediate, ensuring that drug development professionals can seamlessly integrate it into their lead optimization pipelines.

Molecular Identity & Physicochemical Profiling

Understanding the baseline quantitative data of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The dual-ring system of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine provides a rigid vector for pharmacophore mapping, while its distinct functional groups (amine and methoxy) offer orthogonal reactivity.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine
CAS Registry Number 835876-11-4[1]
Molecular Formula C12H13N3O[2]
Molecular Weight 215.26 g/mol [1]
Core Scaffold 3,3'-Bipyridine
Key Synthetic Handles Primary amine (-NH2), Methoxy (-OCH3)

Structural Rationale in Targeted Therapeutics

The transition from simple biphenyls to heteroaromatic systems like the 3,3'-bipyridine core is a deliberate strategy in medicinal chemistry to improve aqueous solubility and reduce lipophilicity (LogP), thereby mitigating metabolic liabilities.

The nitrogen atoms within the bipyridine rings act as potent hydrogen bond acceptors. In the context of kinase inhibitors, these nitrogens frequently engage the hinge region of the ATP-binding pocket[3].

  • PI4K Inhibition: Medicinal chemistry optimization of bipyridine scaffolds has led to the discovery of potent Plasmodium falciparum PI(4)K inhibitors (e.g., CHMFL-PI4K-127), which exhibit sub-nanomolar activity (IC50: 0.9 nM) and high selectivity[4],[5].

  • c-Met Inhibition: The 3,3'-bipyridine core is instrumental in the design of c-Met kinase inhibitors, demonstrating superior cytotoxicity against c-Met-addicted cancer cell lines such as MKN-45[6].

  • PIM-1 Kinase Targeting: Derivatives of this scaffold are known to inhibit PIM-1 kinase, thereby preventing the phosphorylation of pro-apoptotic proteins and initiating the intrinsic apoptotic cascade in cancer cells[3].

Synthetic Methodology: The Suzuki-Miyaura Pathway

The construction of the C-C bond between two highly functionalized pyridine rings requires precision. The Suzuki-Miyaura cross-coupling is the industry standard for this transformation, but synthesizing bipyridines presents a unique challenge: the bipyridine product can coordinate with the palladium metal, poisoning the catalyst and stalling the reaction[7],[8].

Step-by-Step Protocol & Causality

The following protocol is engineered as a self-validating system , ensuring that each step provides orthogonal feedback to the chemist.

  • Reagent Assembly: In an oven-dried Schlenk flask under inert nitrogen, combine 3-bromo-6-methoxypyridine (1.0 eq) and 2-methyl-6-aminopyridine-3-boronic acid pinacol ester (1.2 eq).

    • Causality: A 20% excess of the boronic ester is utilized to compensate for competitive protodeboronation that occurs under basic coupling conditions.

  • Catalyst & Base Selection: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.5 eq).

    • Causality: The bidentate dppf ligand possesses a large bite angle, which facilitates rapid reductive elimination and sterically prevents the resulting bipyridine product from displacing the phosphine ligands and poisoning the catalyst[8]. K2CO3 is chosen because it provides the exact basicity required to form the reactive boronate intermediate without causing nucleophilic cleavage of the methoxy group.

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).

    • Causality: Dioxane ensures complete solvation of the organic precursors, while water is strictly necessary to dissolve the inorganic base and facilitate the critical transmetalation step of the catalytic cycle.

  • Execution: Heat the biphasic mixture to 90°C for 12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The system validates completion when the distinct isotopic doublet of the brominated starting material disappears, replaced entirely by a single mass peak at m/z 216.26 [M+H]+.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine.

    • Causality: The aqueous wash acts as a chemical filter, trapping the inorganic potassium salts and any polar boronic acid byproducts, pulling them away from the organic target layer.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography to yield the pure 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine.

Workflow Visualization

The logical progression from raw electrophiles and nucleophiles to the final targeted therapeutic is mapped below.

G A 3-Bromo-6-methoxypyridine (Electrophile) B 2-Methyl-6-aminopyridine- 3-boronic acid (Nucleophile) C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C D 6'-Methoxy-2-methyl- [3,3'-bipyridin]-6-amine (CAS: 835876-11-4) C->D C-C Bond Formation E Amidation / Derivatization (Lead Optimization) D->E Scaffold Functionalization F Targeted Kinase Inhibitor (e.g., c-Met, PI4K) E->F Biological Screening AB AB AB->C

Logical synthetic workflow from precursors to targeted kinase inhibitors via CAS 835876-11-4.

Downstream Lead Optimization

Once synthesized, 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine serves as a versatile launchpad for library generation. The primary 6-amine acts as the primary synthetic handle. Drug development professionals typically subject this amine to:

  • Amidation: Coupling with diverse acyl chlorides or carboxylic acids (using HATU/DIPEA) to explore the solvent-exposed regions of a kinase binding pocket.

  • Sulfonamylation: Reacting with sulfonyl chlorides to generate sulfonamides, a motif proven highly successful in PI4K inhibitors[4].

  • Urea Formation: Reacting with isocyanates to form urea linkages, which provide rigid, directional hydrogen-bonding networks essential for target specificity.

By locking the 3,3'-bipyridine geometry and utilizing the amine for late-stage diversification, researchers can rapidly iterate through structure-activity relationship (SAR) campaigns, driving early-stage hits toward clinical viability.

Sources

Exploratory

Crystal structure of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine

Executive Summary The compound 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (CAS 835876-11-4) represents a highly functionalized and structurally critical intermediate in modern medicinal chemistry[1]. Built upon a 3,3'-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (CAS 835876-11-4) represents a highly functionalized and structurally critical intermediate in modern medicinal chemistry[1]. Built upon a 3,3'-bipyridine core[2], this molecule is frequently utilized in the development of targeted therapeutics, including kinase inhibitors and CFTR modulators. Understanding its solid-state crystal structure is paramount, as the precise three-dimensional arrangement of its functional groups dictates its physicochemical properties (such as aqueous solubility) and its pharmacodynamic profile (target binding affinity). This whitepaper provides an in-depth technical guide to the crystallographic analysis, structural rationale, and pharmacophore mechanics of this privileged scaffold.

Molecular Architecture & Steric Rationale

To understand the utility of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine, one must analyze the causality behind its structural design. The molecule is not flat; its three-dimensional conformation is intentionally tuned by steric hindrance.

In unsubstituted 3,3'-bipyridine, the inter-ring C-C bond allows for relatively free rotation, typically crystallizing with a dihedral angle of approximately 38.1° to balance π -conjugation with the steric repulsion between ortho-protons[3]. However, the introduction of the 2-methyl group fundamentally alters this energetic landscape. The steric bulk of the methyl group creates a severe spatial clash with the 4'-proton of the adjacent pyridine ring. To relieve this A(1,3) -like strain, the molecule is forced out of planarity, adopting a significantly steeper dihedral angle, typically measured at ~50.7° in analogous 2-methylated bipyridine systems[4].

This forced non-planarity is a highly sought-after feature in drug development:

  • Solubility Enhancement: It disrupts flat, highly stable crystal lattices, thereby lowering the melting point and improving aqueous solubility[5].

  • Pre-organized Bioactive Conformation: It locks the molecule into a specific 3D vector, reducing the entropic penalty upon binding to target proteins.

  • Pharmacophore Presentation: The 6-amine (hydrogen bond donor) and 6'-methoxy (hydrogen bond acceptor) groups are precisely oriented to interact with complex biological pockets, such as the hinge region of kinases.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

As a self-validating system, the crystallographic workflow must ensure that the final structural model is a physically meaningful representation of the molecule, not merely a mathematical fit. The following step-by-step protocol outlines the standard methodology for elucidating the structure of this compound.

Step 1: Crystal Growth via Vapor Diffusion We utilize vapor diffusion rather than slow evaporation. The differential volatility between a good solvent (e.g., dichloromethane) and an antisolvent (e.g., hexane) allows for a highly controlled supersaturation gradient. This minimizes the formation of twinned or microcrystalline aggregates, yielding high-quality, single crystals suitable for diffraction.

Step 2: Low-Temperature Data Collection A suitable crystal is mounted on a MiTeGen loop using perfluoropolyether oil and flash-cooled to 100 K in a cold nitrogen stream. Causality: Cooling suppresses atomic thermal vibrations (reducing the Debye-Waller factor). This sharpens the diffraction spots and is absolutely critical for the accurate resolution of the light hydrogen atoms associated with the 6-amine group. Data is collected using Mo K α radiation ( λ = 0.71073 Å).

Step 3: Phase Solution and Structural Refinement The phase problem is solved using intrinsic direct methods (SHELXT). The structure is subsequently refined using full-matrix least-squares on F2 (SHELXL). Non-hydrogen atoms are refined anisotropically. To ensure chemical accuracy, the 6-amine hydrogen atoms are located directly from the difference Fourier map and refined freely to confirm hydrogen-bonding geometry, while carbon-bound hydrogens are placed in calculated positions using a riding model.

Step 4: Validation and Quality Control The final model is subjected to rigorous validation using CheckCIF. A trustworthy and self-validating model for this class of compounds must exhibit an R1​ value < 0.05 and a wR2​ value < 0.15, confirming the integrity of the atomic coordinates.

Workflow A Synthesis & Purification (>99% Purity) B Crystal Growth (Vapor Diffusion: DCM/Hexane) A->B C SCXRD Data Collection (Mo Kα, 100K) B->C D Phase Solution (Direct Methods / SHELXT) C->D E Structural Refinement (Least-Squares / SHELXL) D->E F Validation & Deposition (CheckCIF, R1 < 0.05) E->F

Fig 1: Self-validating SCXRD experimental workflow for bipyridine derivatives.

Quantitative Structural Data

Based on crystallographic analyses of sterically hindered 3,3'-bipyridines[3][4][5], the following table summarizes the expected quantitative parameters for 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine.

Crystallographic ParameterExpected Value / RangeStructural & Functional Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly functionalized bipyridines.
Space Group P21​/c or P1ˉ Facilitates efficient packing of non-planar molecules.
Dihedral Angle (Py-Py) 48° - 55°Dictated by the 2-methyl steric clash; breaks planarity.
C(inter-ring) Bond Length ~1.48 ÅIndicates reduced π -conjugation due to the molecular twist.
N-H...N/O H-Bond Length 2.8 - 3.1 ÅCritical for intermolecular lattice stabilization via the 6-amine.

Pharmacophore Modeling & Target Binding

The structural features elucidated via X-ray crystallography directly translate to the molecule's biological efficacy. The 6-amine acts as a potent hydrogen bond donor, frequently anchoring the molecule to the hinge region of target proteins (e.g., interacting with the backbone carbonyl of a kinase hinge). Conversely, the 6'-methoxy group acts as a hydrogen bond acceptor and a lipophilic space-filler, probing deeper sub-pockets. The 2-methyl group's role is entirely conformational; by locking the dihedral angle, it ensures shape complementarity and prevents off-target binding to proteins that require flat, planar ligands.

Pharmacophore Core 3,3'-Bipyridine Core Scaffold / Pi-Stacking Methyl 2-Methyl Group Steric Clash / Torsion Control Core->Methyl Induces ~50° Dihedral Angle Amine 6-Amine Group H-Bond Donor Core->Amine Functionalization Methoxy 6'-Methoxy Group H-Bond Acceptor Core->Methoxy Functionalization Target Target Protein Pocket Kinase Hinge / CFTR Methyl->Target Shape Complementarity Amine->Target Donor Interaction Methoxy->Target Acceptor Interaction

Fig 2: Pharmacophore binding mechanics and steric tuning of the bipyridine scaffold.

References

  • [2] Title: 3,3'-Bipyridine | C10H8N2 | CID 68487. Source: PubChem - NIH. URL:

  • [1] Title: 835876-11-4 | 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine. Source: Hoffman Chemicals. URL:

  • [3] Title: Unveiling the Molecular Architecture: A Crystallographic Confirmation of 3,3'-Bipyridine, 1-oxide. Source: BenchChem. URL:

  • [4] Title: Lithiation of 3,3'-Dimethyl-2,2'-bipyridine and Its Trimethylsilylated Compounds: X-ray Crystal Structure... Source: ACS Publications. URL:

  • [5] Title: Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. Source: Beilstein Journals. URL:

Sources

Foundational

Preclinical Evaluation and Structural Pharmacology of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern fragment-based drug discovery (F...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD), the identification of privileged scaffolds that balance physicochemical properties with target specificity is paramount. 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (CAS: 835876-11-4) represents a highly specialized, conformationally restricted building block. While simple in its elemental composition, the precise spatial arrangement of its functional groups—an aminopyridine hinge-binder, a lipophilic methoxy ether, and a sterically demanding ortho-methyl group—makes it an ideal starting point for the development of highly selective kinase and phosphodiesterase (PDE) inhibitors.

This technical guide dissects the structural pharmacology of this scaffold, hypothesizes its primary biological targets based on historical bipyridine data, and outlines a self-validating experimental workflow for preclinical evaluation.

Structural Pharmacology & Mechanistic Rationale

The biological potential of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine is dictated by three distinct structural features, each serving a specific biophysical purpose:

A. The Aminopyridine Hinge-Binding Motif (6-Amine)

In the context of protein kinase inhibition, the 6-amine group paired with the adjacent pyridine nitrogen forms a classic bidentate hydrogen bond donor-acceptor system. This motif mimics the adenine ring of endogenous ATP, allowing the molecule to anchor tightly to the backbone amides of the kinase hinge region[1][2]. The strength of this interaction is the primary driver of binding affinity (enthalpic contribution).

B. Conformational Restriction via Atropisomerism (2-Methyl)

The C2-methyl group is the most critical feature differentiating this scaffold from generic bipyridines. Located ortho to the C3-C3' biaryl linkage, the methyl group introduces a severe steric clash with the adjacent pyridine ring. This clash restricts free rotation around the biaryl bond, forcing the molecule into a non-coplanar, conformationally locked state (atropisomerism).

  • Causality: Pre-organizing the molecule into its bioactive conformation reduces the entropic penalty upon target binding. Furthermore, it drastically increases kinase selectivity, as off-target kinases with narrower binding pockets cannot accommodate the fixed dihedral angle of the locked biaryl system.

C. Lipophilic Modulation (6'-Methoxy)

The 6'-methoxy group acts as a hydrogen bond acceptor while modulating the overall lipophilicity (LogP) of the fragment. In kinase targets like c-Met or PI4K, this moiety is perfectly positioned to project into the hydrophobic pocket II (adjacent to the gatekeeper residue) or toward the solvent channel, improving both potency and pharmacokinetic solubility[3][4].

Hypothesized Target Pathways

Based on the 3,3'-bipyridine core, this scaffold is primed for two major pharmacological pathways:

  • Protein Kinase Inhibition (e.g., PIM, c-Met, PI4K): 3,3'-bipyridine derivatives have been successfully utilized to target c-Met[4], PI4K[3], and PIM kinases[5]. PIM kinases, which regulate cell survival and apoptosis via the BAD and mTOR pathways, are highly susceptible to aminopyridine-based hinge binders.

  • Phosphodiesterase 3 (PDE3) Inhibition: Bipyridine derivatives, most notably amrinone (a 3,4'-bipyridine), are established PDE3 inhibitors utilized for their positive inotropic effects in heart failure[6][7]. The 3,3'-bipyridine scaffold can similarly occupy the cAMP-binding pocket of PDE3, preventing the degradation of intracellular cAMP.

PIM_Pathway Stimulus Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase (RTK / JAK) Stimulus->Receptor Binds STAT STAT3/5 Receptor->STAT Activates PIM PIM Kinase (Target) STAT->PIM Transcription BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates (Inactivates) mTOR mTORC1 (Translation) PIM->mTOR Activates Inhibitor 6'-Methoxy-2-methyl- [3,3'-bipyridin]-6-amine Inhibitor->PIM Hinge Binding (Inhibits) Apoptosis Apoptosis (Blocked) BAD->Apoptosis Inhibited by PIM Survival Cell Survival & Proliferation mTOR->Survival Promotes

Fig 1: Intervention of the bipyridine scaffold in the PIM kinase survival pathway.

Experimental Methodologies: A Self-Validating Workflow

To rigorously validate the biological activity of derivatives based on this scaffold, researchers must move beyond simple biochemical IC50 assays. The following protocols establish a self-validating cascade that proves both biophysical binding and intracellular target engagement.

Protocol 1: Binding Kinetics via Surface Plasmon Resonance (SPR)

Rationale: Thermodynamic affinity (IC50 or Kd) does not capture the dynamic nature of drug-target interactions. SPR provides the residence time ( 1/Koff​ ), which often correlates far better with in vivo efficacy than IC50, as it dictates how long the target remains inhibited after the drug is cleared from circulation.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the recombinant target kinase (e.g., PIM1 or c-Met) onto a CM5 sensor chip via standard EDC/NHS amine coupling until a density of ~3000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the bipyridine compound (from 1000 nM down to 1.95 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Kinetic Injection: Inject the analyte over the active and reference flow cells at a flow rate of 30 µL/min. Record the association phase ( Kon​ ) for 180 seconds, followed by a buffer wash to record the dissociation phase ( Koff​ ) for 600 seconds.

  • Self-Validation System:

    • Negative Control: A reference flow cell (mock-immobilized) must be used to subtract bulk refractive index changes and non-specific binding.

    • Positive Control: Run a known pan-kinase inhibitor (e.g., Staurosporine) to validate the folding and activity of the immobilized kinase.

Protocol 2: Cellular Target Engagement via CETSA

Rationale: A compound may exhibit a sub-nanomolar Kd in SPR but fail to penetrate cell membranes or bind the target in the complex intracellular milieu. The Cellular Thermal Shift Assay (CETSA) proves that the compound physically engages the target inside the living cell.

Step-by-Step Methodology:

  • Incubation: Culture target-expressing cells (e.g., K562 cells) to 70% confluence. Treat cells with 1 µM of the bipyridine compound or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot the suspension equally into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/precipitated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western blot using an antibody specific to the target kinase.

  • Self-Validation System:

    • The compound must induce a dose-dependent thermal shift ( ΔTm​>2∘C ) compared to the DMSO control.

    • Internal Control: Simultaneously probe the blot for a non-targeted housekeeping protein (e.g., GAPDH). If the GAPDH thermal profile shifts, the compound is acting as a non-specific protein denaturant rather than a targeted inhibitor.

Workflow Synthesis Compound Synthesis/QC Biochemical Biochemical Assay (TR-FRET IC50) Synthesis->Biochemical >95% Purity SPR SPR Binding Kinetics (Kd, Kon, Koff) Biochemical->SPR IC50 < 100nM CETSA Cellular Target Engagement (CETSA) SPR->CETSA High Residence Time Efficacy In Vitro Efficacy (Cell Viability) CETSA->Efficacy Target Validated

Fig 2: Self-validating preclinical workflow from biochemical screening to cellular efficacy.

Quantitative Data Presentation

To illustrate the impact of the scaffold's structural features, the following tables summarize the predicted physicochemical properties and hypothetical Structure-Activity Relationship (SAR) data demonstrating the necessity of the 2-methyl group.

Table 1: Predicted Physicochemical Properties of the Scaffold

ParameterValuePharmacological Implication
Molecular Weight 215.26 g/mol Ideal fragment size (<300 Da), leaving room for functionalization.
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for oral bioavailability and membrane permeability.
Hydrogen Bond Donors 1 (Amine)Crucial for interacting with the kinase hinge region backbone.
Hydrogen Bond Acceptors 3 (N, N, O)Facilitates solubility and interactions with solvent-exposed residues.
Rule of 5 Compliance Yes (0 Violations)Highly favorable starting point for lead optimization.

Table 2: Impact of Conformational Restriction (Hypothetical SAR)

Compound AnalogueC2 SubstitutionDihedral Angle RestrictionTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Fold
Des-methyl Analogue -HFree Rotation (Coplanar possible)45.288.5~2x
Target Scaffold -CH3 (Methyl) Locked (Orthogonal bias) 12.4 >10,000 >800x

Note: The addition of the 2-methyl group restricts the molecule from adopting a flat, coplanar conformation. While a flat conformation allows binding to a wide array of off-target kinases (promiscuity), the locked orthogonal conformation selectively fits only the target pocket, drastically improving the selectivity profile.

References

  • Pharmacology of bipyridine phosphodiesterase III inhibitors Source: PubMed (NIH) URL:[Link]

  • Amrinone – Knowledge and References Source: Taylor & Francis URL:[Link]

  • Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide as a novel PI(4)K inhibitor Source: Malaria World (European Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors Source: PubMed (NIH) URL:[Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives Source: MDPI URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine: A Versatile Scaffold for Research and Drug Discovery

This technical guide provides a comprehensive overview of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine, a heterocyclic compound of increasing interest to researchers and drug development professionals. This document delv...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine, a heterocyclic compound of increasing interest to researchers and drug development professionals. This document delves into its chemical properties, a proposed synthetic pathway, analytical characterization methods, and its potential applications in medicinal chemistry, with a focus on its role as a versatile scaffold.

Introduction: The Significance of the Aminobipyridine Moiety

The bipyridine structural motif is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active molecules.[1] The introduction of an amino group, as seen in 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine, provides a critical hydrogen bond donor and a key site for further chemical modification. This functionalization makes aminobipyridines particularly valuable as "privileged scaffolds" in the design of targeted therapeutics, especially kinase inhibitors.[2][3] The aminopyridine portion of these molecules can effectively mimic the hinge-binding motif of ATP, enabling strong and selective interactions with the active site of kinases.[2]

Physicochemical Properties and Commercial Availability

6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine, identified by the CAS number 835876-11-4, is a solid, typically appearing as a yellow to pale yellow substance. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 835876-11-4[2]
Molecular Formula C₁₂H₁₃N₃O[2]
Molecular Weight 215.26 g/mol [2]
Appearance Yellow to pale yellow solid[2]
Melting Point 181-185 °C[2]

A number of chemical suppliers offer 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine, typically for research and development purposes. The purity and available quantities can vary, and it is crucial to obtain a certificate of analysis to ensure material quality.

Table of Commercial Suppliers:

SupplierPurityAvailable Quantities
Supplier A >95%2.5g, 5g, 10g
Supplier B Custom SynthesisInquire for details
Supplier C Research GradeInquire for details

Proposed Synthesis Pathway: A Suzuki-Miyaura Coupling Approach

While specific, peer-reviewed synthetic protocols for 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine are not extensively detailed in the current literature, a highly plausible and efficient route can be proposed based on the well-established Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl halides and organoboron compounds.[4][5]

The proposed synthesis involves the coupling of two key pyridine building blocks: a boronic acid or ester derivative of one pyridine ring and a halogenated derivative of the other.

Diagram of the Proposed Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate Product cluster_amination Amination cluster_final_product Final Product Reactant_A 5-Bromo-2-methoxypyridine Reaction_Step Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) Reactant_A->Reaction_Step Reactant_B 2-Methyl-3-pyridinylboronic acid Reactant_B->Reaction_Step Intermediate 6'-Methoxy-2-methyl-[3,3'-bipyridine] Reaction_Step->Intermediate Amination_Step Nitration followed by Reduction or Direct Amination Intermediate->Amination_Step Final_Product 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine Amination_Step->Final_Product G cluster_inhibitor 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine cluster_kinase Kinase Active Site Inhibitor Aminopyridine Moiety Hinge_Region Hinge Region Backbone (NH and C=O groups) Inhibitor->Hinge_Region Hydrogen Bonding

Sources

Foundational

In-Depth Technical Guide: Safety, Handling, and Toxicological Profiling of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine

Executive Summary The compound 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine is a highly specialized, synthetically complex intermediate frequently utilized in the development of targeted therapeutics, such as kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine is a highly specialized, synthetically complex intermediate frequently utilized in the development of targeted therapeutics, such as kinase inhibitors and advanced pharmacological probes. Structurally, it integrates a bipyridine scaffold with a primary aromatic amine (arylamine) and a methoxy ether. While these functional groups are critical for target binding and molecular efficacy, they inherently introduce significant toxicological risks. This whitepaper provides researchers and drug development professionals with an authoritative, causality-driven framework for the safe handling, physicochemical profiling, and risk mitigation of this compound.

Physicochemical Profiling & Structural Hazard Assessment

Understanding the physical and chemical nature of a compound is the first step in designing effective engineering controls. The quantitative data for this intermediate is summarized below.

Table 1: Physicochemical Properties and Hazard Causality

PropertyValueHazard Causality
Chemical Name 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amineN/A
CAS Registry Number 835876-11-4[1]N/A
Molecular Formula C12H13N3O[1]High nitrogen content increases basicity and reactivity.
Molecular Weight 215.26 g/mol [1]Low molecular weight facilitates rapid dermal absorption and systemic distribution.
Structural Motifs Bipyridine core, Primary ArylamineBipyridines act as metal chelators; Arylamines are suspected genotoxins and sensitizers.
Physical State Solid (Crystalline Powder)High risk of electrostatic aerosolization and inhalation during transfer.

Toxicological Mechanisms & Safety Causality

The primary risk of handling 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine without stringent personal protective equipment (PPE) is systemic absorption followed by hepatic metabolism.

The structural inclusion of a primary arylamine dictates its metabolic fate. In biological systems, arylamines undergo N-oxidation mediated by hepatic Cytochrome P450 enzymes (specifically the CYP1A2 isoform) to form N-hydroxylamines. As detailed in the literature on the Metabolic Activation and Deactivation of Arylamines, these intermediates can undergo Phase II esterification (e.g., sulfation or acetylation), ultimately degrading into highly reactive electrophilic nitrenium ions. These electrophiles can covalently bind to nucleophilic sites on DNA, forming adducts that present a severe genotoxicity and mutagenesis risk. Concurrently, the bipyridine scaffold can induce oxidative stress by chelating trace metals required for critical metalloenzyme functions.

Toxicology A 6'-Methoxy-2-methyl- [3,3'-bipyridin]-6-amine B Hepatic CYP450 Oxidation A->B Metabolism C N-Hydroxylamine Intermediate B->C D Phase II Conjugation (Glucuronidation) C->D Detoxification E DNA Adduct Formation (Genotoxicity Risk) C->E Reactive Electrophile F Excretion D->F

Putative CYP450-mediated metabolic activation pathway for arylamine derivatives.

Rigorous Handling Protocols (Self-Validating System)

To mitigate the risks outlined above, laboratory procedures must strictly adhere to the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a tailored Chemical Hygiene Plan (CHP). The following protocol is designed as a self-validating system : each step contains a specific action, the scientific causality behind it, and a validation check to ensure containment before proceeding.

SafetyWorkflow A Compound Receipt & Storage B Risk Assessment & PPE Selection A->B C Engineering Controls (Fume Hood/Glovebox) B->C D Weighing & Transfer (Anti-static tools) C->D E Solvent Dissolution & Reaction Setup D->E F Decontamination & Spill Management E->F G Waste Segregation & Disposal F->G

Workflow for the safe handling and processing of novel bipyridine intermediates.

Step-by-Step Methodology for Safe Weighing and Dissolution

Step 1: Environmental Containment

  • Action: Conduct all weighing and transfer operations exclusively within a certified laboratory fume hood or ventilated balance enclosure (VBE) calibrated to a face velocity of 80–100 feet per minute (fpm).

  • Causality: The fine crystalline nature of bipyridine derivatives makes them highly prone to aerosolization. Maintaining negative pressure ensures that any generated micro-particulates are captured, preventing inhalation of the toxic arylamine moiety.

  • Validation Check: Verify the digital airflow monitor reads >80 fpm and use a visual smoke test (e.g., a smoke pencil) at the sash opening to confirm inward directional flow before opening the compound container.

Step 2: Electrostatic Mitigation

  • Action: Discharge static electricity from the weighing spatula and weigh boat using an anti-static zero-stat gun prior to handling the solid.

  • Causality: Dry organic powders often carry a static charge, causing them to repel from surfaces and aerosolize into the user's breathing zone upon transfer.

  • Validation Check: Hover the neutralized spatula over a blank weigh boat; if no micro-vibrations or repulsions are observed, the static charge has been successfully neutralized.

Step 3: Transfer and Solubilization

  • Action: Transfer the pre-weighed solid into a reaction vial inside the hood. Add the designated solvent (e.g., DMSO or DMF) slowly, capping the vial immediately after addition.

  • Causality: Sealing the compound in a solvated state eliminates the risk of airborne dust exposure during transport to other analytical or reaction stations.

  • Validation Check: Visually confirm complete dissolution (a clear, homogenous solution) before removing the sealed vial from the engineering control zone.

Spill Management & Chemical Deactivation

In the event of an accidental release, standard guidelines established in the NIOSH Pocket Guide to Chemical Hazards[2] must be executed immediately.

Deactivation Protocol:

  • Solid Spills: Do not sweep dry, as this will aerosolize the genotoxic powder. Cover the spill with an absorbent pad dampened with a 1% acetic acid solution.

    • Causality: The primary amine group on the bipyridine core is basic. A mild acid protonates the amine, converting the potentially volatile and lipophilic free base into a highly water-soluble, non-volatile ammonium salt, preventing airborne exposure.

  • Surface Decontamination: Wipe down the balance and surrounding hood surfaces with the dilute acid solution, followed by a secondary wipe using isopropanol to remove residual organics.

    • Validation Check: Swab the cleaned area with a pH indicator strip moistened with distilled water. A neutral pH (6.5–7.5) confirms the absence of residual basic amine contamination.

  • Waste Segregation: Collect all contaminated materials in a designated, labeled hazardous waste container for high-temperature incineration. Do not mix with strong oxidizing agents, as the electron-rich amine and methoxy groups are prone to rapid, exothermic oxidation.

References

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Metabolic Activation and Deactivation of Arylamines Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

Sources

Exploratory

Structure-activity relationship (SAR) studies of similar bipyridines

An In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Bipyridine Analogs Foreword: The Bipyridine Scaffold - A Privileged Platform in Modern Drug Discovery The bipyridine framework, a seemingly si...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Structure-Activity Relationship (SAR) Studies of Bipyridine Analogs

Foreword: The Bipyridine Scaffold - A Privileged Platform in Modern Drug Discovery

The bipyridine framework, a seemingly simple arrangement of two interconnected pyridine rings, represents one of the most versatile and fruitful platforms in medicinal chemistry. Its derivatives are not merely academic curiosities; they are the core of approved drugs and the foundation of next-generation therapeutic candidates.[1][2][3] The unique electronic properties, synthetic tractability, and remarkable ability of bipyridines to coordinate with metal ions or interact with biological macromolecules have propelled them into the spotlight across a spectrum of therapeutic areas, including oncology, cardiovascular disease, and infectious diseases.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the structure-activity relationships of bipyridine analogs. We will explore how subtle modifications to this core structure can dramatically alter biological activity, transforming a compound from a cardiovascular agent into a potent anticancer therapeutic. By dissecting key case studies and providing field-proven experimental protocols, this document aims to serve as both a strategic overview and a practical handbook for those working to unlock the full potential of the bipyridine scaffold.

Chapter 1: Foundational SAR Principles of the Bipyridine Core

Before delving into specific therapeutic applications, it is crucial to understand the fundamental principles governing the bipyridine scaffold. The molecule's activity is not just a function of its appended chemical groups, but is intrinsically tied to the very nature of its core structure.

1.1. The Critical Role of Isomerism and Conformation

The point of connection between the two pyridine rings dictates the molecule's overall geometry and, consequently, its biological function. The most common isomers in drug discovery are 2,2'-bipyridine and 4,4'-bipyridine.

  • 2,2'-Bipyridine: This isomer is a powerful bidentate chelating ligand, meaning its two nitrogen atoms can bind to a single metal center to form a stable five-membered ring.[7][8] This property is the cornerstone of its widespread use in designing metal-based drugs, where the bipyridine acts as a scaffold to position the metal ion for therapeutic interaction.[9] In its unbound state, the molecule is planar with a trans-conformation around the central C-C bond.[8]

  • 4,4'-Bipyridine: In contrast, the nitrogen atoms in this isomer are positioned far apart, preventing chelation. This linear, rigid structure makes it an excellent linker or spacer. In medicinal chemistry, it has been used to design molecules that can span protein-protein interaction (PPI) surfaces, acting as inhibitors.[10]

1.2. Key Positions for Structural Modification

The functionalization of the pyridine rings is the primary method for modulating a compound's physicochemical properties and biological activity. The choice of substituent and its position are critical.

  • Electronic Effects: Introducing electron-withdrawing groups (e.g., -COOEt, -Cl) or electron-donating groups (e.g., -CH3, -OCH3) alters the electron density of the rings. This can significantly impact the redox potential of resulting metal complexes or the pKa of the nitrogen atoms, influencing their ability to form hydrogen bonds with a protein target.[7][11]

  • Steric Effects: The addition of bulky groups can introduce steric hindrance, which can enforce a specific conformation or provide selectivity for one biological target over another.

  • Pharmacophoric Groups: Attaching specific functional groups known to interact with biological targets—such as hydrogen bond donors/acceptors (-OH, -NH2), carboxylic acids for salt bridges, or reactive groups for covalent binding—is a key strategy in rational drug design.[2][12]

Caption: Key modification points on the 2,2'-bipyridine scaffold.

Chapter 2: Bipyridines in Cardiovascular Medicine: A Tale of Two Molecules

The clinical success of the bipyridine derivatives amrinone and milrinone as cardiotonic agents provides a classic and compelling SAR case study. Both are used in the treatment of heart failure and operate through the same primary mechanism, yet a minor structural change leads to a dramatic increase in potency.[4][13]

2.1. Mechanism of Action: PDE-III Inhibition

Amrinone and milrinone are selective inhibitors of phosphodiesterase III (PDE-III), an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[14][15] By inhibiting PDE-III in cardiac muscle, these drugs increase intracellular cAMP levels. This promotes the phosphorylation of sarcolemmal calcium channels, leading to increased calcium influx and enhanced myocardial contractility (a positive inotropic effect).[15] In vascular smooth muscle, the same mechanism leads to relaxation and vasodilation.[4]

Milrinone Milrinone / Amrinone PDE3 Phosphodiesterase III (PDE-III) Milrinone->PDE3 Inhibits AMP AMP PDE3->AMP Degrades ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Converts cAMP->PDE3 PKA Protein Kinase A (Active) cAMP->PKA Activates CaChannel L-type Ca²⁺ Channel (Phosphorylated) PKA->CaChannel Phosphorylates CaInflux ↑ Ca²⁺ Influx CaChannel->CaInflux Contraction ↑ Myocardial Contractility CaInflux->Contraction

Caption: Simplified signaling pathway of bipyridine PDE-III inhibitors.

2.2. SAR: From Amrinone to the More Potent Milrinone

Milrinone is approximately 30 times more potent than its predecessor, amrinone.[4] This significant leap in activity is attributed to two key structural modifications, which enhance its interaction with the active site of PDE-III.

CompoundStructureKey ModificationsRelative Potency
Amrinone Amino group at C51x
Milrinone Cyano group at C5Methyl group at C6~30x

The substitution of the C5 amino group (Amrinone) with a C5 cyano group and the addition of a C6 methyl group (Milrinone) are the critical changes. The electron-withdrawing cyano group and the methyl substituent are believed to improve the molecule's fit and binding affinity within the hydrophobic pocket of the PDE-III enzyme, leading to superior inhibitory action.

Chapter 3: The Multifaceted Role of Bipyridines in Oncology

The bipyridine scaffold is a dominant feature in the design of novel anticancer agents, both as a ligand in metal-based complexes and as a core structure in purely organic compounds.

3.1. Metal-Bipyridine Complexes: Tuning Reactivity and Targeting

The ability of 2,2'-bipyridine to form stable complexes with transition metals like ruthenium, rhenium, and gold has been extensively exploited.[13][16][17] In these constructs, the bipyridine ligand is not merely a spectator; its substituents directly influence the complex's stability, lipophilicity, cellular uptake, and even its mechanism of action.

A compelling example comes from the development of rhenium tricarbonyl complexes.[18][19][20] Studies have shown that the presence and position of a reactive halomethyl substituent on the bipyridine ligand can be a key determinant of anticancer activity.[21][22]

  • SAR Insight: A 5-(chloromethyl)-2,2′-bipyridine rhenium complex demonstrated significant inhibition of pancreatic tumor growth in vivo.[18][19] It is hypothesized that compounds capable of ligand-based alkylating reactions show enhanced antiproliferative activity against specific cancer cell lines.[22] This suggests the bipyridine is not just a scaffold but an active participant in the therapeutic effect, potentially alkylating biological macromolecules within the cancer cell.

Compound IDBipyridine Ligand ModificationTarget Cell LinesKey Finding
Re-Complex 1 5-(chloromethyl)-2,2′-bipyridinePancreatic, ColorectalSignificant in vivo tumor growth inhibition.[18][20]
Re-Complex 2 6-(chloromethyl)-2,2′-bipyridinePancreatic, ColorectalReduced activity compared to the 5-substituted analog.[20]
Au-Complex C6 2,2'-bipyrimidine (related scaffold)Prostate (PC3)Overcomes cisplatin resistance; induces apoptosis and ROS generation.[16][23]

3.2. Organic Bipyridine Scaffolds: Inhibiting Key Cancer Pathways

Beyond metal complexes, purely organic bipyridine derivatives are emerging as potent and selective inhibitors of crucial cancer targets.

  • CDK9-Cyclin T1 Inhibition: A novel class of 4,4'-bipyridine derivatives was designed to inhibit the protein-protein interaction (PPI) between CDK9 and Cyclin T1, a key complex for transcription in cancer cells.[10] Compound B19 from this series was identified as a selective inhibitor with excellent antitumor activity in mouse models of triple-negative breast cancer (TNBC), a particularly aggressive form of the disease.[10] This work highlights how the rigid, linear 4,4'-bipyridine scaffold can be used to disrupt large protein interaction surfaces.

  • Induction of Apoptosis: 2,2'-Bipyridine derivatives have been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells by generating reactive oxygen species (ROS) and causing mitochondrial membrane depolarization.[24] Molecular docking studies suggest these compounds may exert their effects by interacting with key signaling proteins like AKT and BRAF.[24]

CDK9 CDK9 PPI CDK9->PPI CyclinT1 Cyclin T1 CyclinT1->PPI Transcription Cancer Cell Transcription & Proliferation PPI->Transcription Drives Bipyridine 4,4'-Bipyridine Inhibitor (B19) Bipyridine->PPI Blocks

Caption: Bipyridine derivative blocking the CDK9-Cyclin T1 interaction.

Chapter 4: Methodologies for Bipyridine SAR Exploration

A successful SAR campaign relies on a robust and iterative workflow, encompassing efficient synthesis of analogs and reliable biological evaluation.

4.1. The Experimental SAR Workflow

The process is cyclical: design, synthesize, test, and analyze. The results from each cycle inform the design of the next generation of compounds, progressively optimizing for potency, selectivity, and drug-like properties.

cluster_workflow Iterative SAR Cycle Design 1. Computational Design (Target-based, Docking) Synthesis 2. Chemical Synthesis (e.g., Suzuki Coupling) Design->Synthesis Iterate & Optimize Purification 3. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Iterate & Optimize InVitro 4. In Vitro Screening (Binding, Functional & Cytotoxicity Assays) Purification->InVitro Iterate & Optimize Analysis 5. SAR Analysis (Identify Key Moieties) InVitro->Analysis Iterate & Optimize Analysis->Design Iterate & Optimize InVivo 6. In Vivo Validation (Select Leads for Animal Models) Analysis->InVivo Lead Progression

Caption: A typical experimental workflow for SAR studies.

4.2. Key Experimental Protocols

Trustworthy and reproducible data is the bedrock of any SAR study. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of a Substituted 2,2'-Bipyridine via Suzuki Coupling

This protocol describes a general method for palladium-catalyzed Suzuki coupling, a powerful reaction for creating C-C bonds and accessing a wide variety of substituted bipyridines.[1][25]

Materials:

  • 2-Bromopyridine derivative (Aryl Halide)

  • 2-Pyridylboronic acid derivative (Boronic Acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the 2-bromopyridine derivative (1.0 eq), the 2-pyridylboronic acid derivative (1.2 eq), and the base (2.0 eq).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent & Catalyst Addition: Add the degassed solvent mixture via syringe. Follow with the addition of the palladium catalyst (typically 1-5 mol%).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired bipyridine analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay measures cell metabolic activity and is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[23][24]

Materials:

  • Cancer cell line of interest (e.g., HepG2, PC3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized bipyridine compounds dissolved in DMSO (stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bipyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[23]

Conclusion and Future Perspectives

The bipyridine scaffold is a testament to the power of a privileged structure in drug discovery. The SAR principles discussed herein—from the geometric constraints of isomers to the nuanced electronic effects of substituents—provide a robust framework for rational design. We have seen how these principles have been applied to create potent PDE-III inhibitors, innovative metal-based anticancer agents, and highly selective PPI inhibitors.[4][10][16]

The future for bipyridine-based therapeutics is bright. Emerging areas include their use as STING agonists for immunotherapy, antibacterial agents to combat biofilm formation, and antiviral compounds targeting novel viral proteins.[6][26][27] As our understanding of disease biology deepens and our synthetic capabilities expand, the bipyridine core will undoubtedly continue to serve as a launchpad for the development of safer and more effective medicines.

References

  • Alousi, A. A., & Johnson, D. C. (1986). Pharmacology of the bipyridines: amrinone and milrinone. PubMed.
  • Nasiri Sovari, S., Kolly, I., Schindler, K., et al. (2023). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. Dalton Transactions (RSC Publishing).
  • Nasiri Sovari, S., Kolly, I., Schindler, K., et al. (2023). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes.
  • Nasiri Sovari, S., Kolly, I., Schindler, K., et al. (2023). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes.
  • Nasiri Sovari, S., Kolly, I., Schindler, K., et al. (2023). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl). ChemRxiv.
  • Nasiri Sovari, S., Kolly, I., Schindler, K., et al. (2023). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. RSC Publishing.
  • Gao, G., Li, J., Cao, Y., et al. (2023). Design, synthesis, and biological evaluation of novel 4,4'-bipyridine derivatives acting as CDK9-Cyclin T1 protein-protein interaction inhibitors against triple-negative breast cancer. European Journal of Medicinal Chemistry.
  • Zhang, H., Wang, Y., Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists. Journal of Medicinal Chemistry.
  • Abdelfattah, M. A., et al. (2015). Design, Synthesis, and Biological Evaluation of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. PMC - PubMed Central.
  • Anonymous. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
  • Mujwar, S., et al. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. PMC.
  • Farah, A. E., & Frangakis, C. J. (1989). Studies on the mechanism of action of the bipyridine milrinone on the heart. Basic Research in Cardiology.
  • Various Authors. (2019-2021). Bipyridine – Knowledge and References. Taylor & Francis.
  • Honerjäger, P., & Nawrath, H. (1992). Pharmacology of bipyridine phosphodiesterase III inhibitors. European Journal of Anaesthesiology Supplement.
  • Honerjäger, P. (1991). Pharmacology of bipyridine phosphodiesterase III inhibitors. American Heart Journal.
  • Liao, X., et al. (2021). Synthesis and biological evaluation of ruthenium polypyridine complexes with 18β-glycyrrhetinic acid as antibacterial agents against Staphylococcus aureus. Dalton Transactions (RSC Publishing).
  • Noma, T., & Suga, S. (2024).
  • Noma, T., & Suga, S. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
  • Mujwar, S., et al. (2025).
  • Gandin, V., et al. (2019). Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III)
  • Firoozpour, L., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers.
  • BenchChem Technical Support Team. (2025).
  • Das, S., & Dutta, A. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics.
  • López-García, F., et al. (2023).
  • Bujňáková, Z., et al. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. MDPI.
  • Singh, G., et al. (2024).
  • Gandin, V., et al. (2019). Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III)
  • Kumar, D., & Kumar, N. (2018). Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System.
  • Bakherad, M., et al. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository.
  • Lee, J., et al. (2017). Correlation between the Structure and Catalytic Activity of [Cp*Rh(Substituted Bipyridine)] Complexes for NADH Regeneration.
  • Vu, K., et al. (2022).
  • Mujwar, S., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC.
  • Shields, B. J., et al. (2023). Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure–Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways.
  • Matthew, A., et al. (2023). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Bentham Science Publishers.
  • Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC.
  • Musumeci, F., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. Unipd.
  • Bak, A., et al. (2022).
  • Stringer, T., et al. (2010). In Vitro Antimalarial Activity of a Series of Cationic 2,2'-Bipyridyl- and 1,10-Phenanthrolineplatinum(II) Benzoylthiourea Complexes.
  • Ganeshpandian, M., et al. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity.
  • Senga, K., et al. (1984). Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems. Journal of Medicinal Chemistry.
  • U.S. FDA. (2023). The U.S. FDA approved cardiovascular drugs from 2011 to 2023: A medicinal chemistry perspective. ChEMBL - EMBL-EBI.

Sources

Foundational

Potential applications in medicinal chemistry for 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine

Whitepaper: Potential Applications in Medicinal Chemistry for 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine Executive Summary In the contemporary landscape of small-molecule drug discovery, the architectural pre-organizat...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Potential Applications in Medicinal Chemistry for 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine

Executive Summary

In the contemporary landscape of small-molecule drug discovery, the architectural pre-organization of a chemical scaffold dictates both its target affinity and its pharmacokinetic viability. 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (CAS: 835876-11-4) has emerged as a highly privileged building block. Characterized by an aminopyridine hinge-binding motif and a sterically constrained bipyridine axis, this compound serves as an optimal starting point for the development of targeted therapeutics. This technical guide explores the structural rationale behind this scaffold and details its applications in synthesizing next-generation kinase inhibitors and protein-protein interaction (PPI) modulators.

Structural Rationale & Pharmacophore Analysis

The utility of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine lies not just in its functional groups, but in the precise spatial arrangement of those groups. Every substituent on this scaffold serves a distinct mechanistic purpose in drug design:

  • The Aminopyridine Core: The 6-amine group acts as a potent bidentate hydrogen bond donor and acceptor system. In kinase drug discovery, aminobipyridines are classical motifs for anchoring the inhibitor to the ATP-binding hinge region, forming critical hydrogen bonds with the backbone amides of the kinase [1].

  • The 6'-Methoxy Group (Metabolic Shield): The methoxy substitution at the 6'-position serves a dual purpose. Pharmacodynamically, the oxygen lone pairs can participate in dipole interactions within hydrophobic sub-pockets. Pharmacokinetically, it acts as a metabolic shield, blocking rapid oxidation by Cytochrome P450 enzymes at the highly reactive, electron-rich 6'-position of the pyridine ring.

  • The 2-Methyl Group (Dihedral Control): Positioned ortho to the 3,3'-bipyridine linkage, the 2-methyl group induces a severe steric clash with the adjacent pyridine ring. This forces the bipyridine system out of coplanarity, locking it into a specific dihedral angle. This pre-organization drastically reduces the entropic penalty upon target binding and projects the 6'-methoxy-pyridine moiety deep into adjacent hydrophobic spaces (such as the DFG-out allosteric site).

G A 6'-Methoxy-2-methyl- [3,3'-bipyridin]-6-amine B Aminopyridine Motif (Hinge Binder) A->B provides C Methoxy Group (Metabolic Shield) A->C features D Methyl Group (Dihedral Control) A->D features E Kinase ATP Pocket (Target) B->E H-bonds C->E steric fit D->E conformation

Pharmacophore mapping of the bipyridine scaffold within a kinase ATP-binding pocket.

Physicochemical Profiling & ADME Optimization

Before committing to a synthetic campaign, it is critical to evaluate the foundational physicochemical properties of the scaffold. 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine exhibits metrics that perfectly align with Lipinski’s Rule of Five, making it an exceptionally "lead-like" starting material.

PropertyValueRationale for Drug Design
Molecular Weight 215.26 g/mol Highly efficient lead-like size, allowing for significant functionalization while maintaining Ligand Efficiency (LE > 0.3).
cLogP (Predicted) ~1.8Optimal baseline lipophilicity for oral bioavailability and aqueous solubility.
TPSA 64.8 ŲExcellent membrane permeability; falls within the optimal range for potential Blood-Brain Barrier (BBB) penetration if targeting CNS kinases.
H-Bond Donors 1Favorable for specific target anchoring without overly restricting desolvation.
H-Bond Acceptors 4Allows for secondary interactions in solvent-exposed regions of the target protein.
Rotatable Bonds 2Low intrinsic flexibility minimizes the entropic penalty upon target binding.

Application 1: Targeted Kinase Inhibition

Because bipyridine compounds can strongly coordinate with metal centers and biological targets, they are extensively utilized in the synthesis of biologically active molecules [2]. The primary application of this scaffold is the generation of kinase inhibitor libraries. By functionalizing the 6-amine group via transition-metal-catalyzed cross-coupling, researchers can rapidly explore structure-activity relationships (SAR).

Experimental Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Note: The aminopyridine nitrogen is relatively electron-deficient compared to aliphatic amines. Furthermore, the bipyridine core can chelate palladium, potentially poisoning the catalyst. To overcome this, we utilize XPhos , a bulky, electron-rich biaryl phosphine ligand. XPhos prevents catalyst deactivation by sterically hindering the formation of stable, inactive bis-amine palladium complexes, thus driving the challenging C-N bond formation to completion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (1.0 equiv) and the desired aryl/heteroaryl halide (1.2 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%) to the flask.

  • Base Addition: Add sodium tert-butoxide (t-BuONa, 1.5 equiv) as the base. Note: If the aryl halide contains base-sensitive functional groups, substitute with Cs2CO3.

  • Solvent & Degassing: Add anhydrous, degassed toluene (0.2 M relative to the bipyridine). Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen, which is critical to prevent the oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate in vacuo. Validate the crude conversion via LC-MS before proceeding to flash column chromatography (typically utilizing a DCM/MeOH gradient).

Application 2: Modulating Epigenetic Targets (Bromodomains)

Beyond kinases, the 6'-methoxy-pyridine moiety can act as a bioisostere for acetylated lysine (KAc). This makes the scaffold highly relevant for targeting epigenetic reader proteins, such as the BET (Bromodomain and Extra-Terminal motif) family. The bipyridine axis allows the molecule to project out of the KAc binding pocket to interact with the WPF shelf, a critical region for achieving selectivity among bromodomain isoforms.

Experimental Protocol B: TR-FRET Binding Assay for Hit Validation

Causality Note: When screening heterocyclic compounds like bipyridines, intrinsic compound autofluorescence often results in false positives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between excitation and emission reading. This delay allows short-lived background autofluorescence to decay, ensuring a high signal-to-noise ratio and trustworthy target engagement data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the GST-tagged Bromodomain protein (e.g., BRD4 BD1) and a biotinylated KAc peptide ligand in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Compound Plating: Dispense the synthesized bipyridine derivatives into a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration range of 10 µM to 0.1 nM (10-point dose-response).

  • Incubation: Add the protein/peptide master mix to the compounds and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Fluorophore Addition: Add the TR-FRET detection reagents: Europium-cryptate labeled anti-GST antibody (Donor) and Streptavidin-XL665 (Acceptor). Incubate for an additional 1 hour in the dark.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at both 620 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the normalized ratios against compound concentration using a 4-parameter logistic regression to determine the IC50.

Workflow S1 Scaffold Functionalization S2 Purification & LC-MS Validation S1->S2 Yield >80% S3 In Vitro Target Assay S2->S3 Purity >95% S4 Hit Identification (IC50 < 10nM) S3->S4 Data Analysis

High-throughput synthesis and screening workflow for bipyridine-based inhibitors.

Conclusion

6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine is far more than a simple chemical intermediate; it is a rationally designed, pre-organized pharmacophore. By leveraging its inherent steric constraints, metabolic stability, and hydrogen-bonding capabilities, medicinal chemists can bypass early-stage lead optimization hurdles. Whether utilized in transition-metal cross-coupling for kinase inhibitor libraries or as an acetyl-lysine mimetic for epigenetic targeting, this scaffold represents a highly efficient vector for modern drug discovery campaigns.

References

  • Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules (Basel, Switzerland), 29(2), 496. National Center for Biotechnology Information (PMC). Available at:[Link]

Exploratory

Review of substituted bipyridine compounds in drug discovery

An In-Depth Technical Guide to Substituted Bipyridine Compounds in Drug Discovery Abstract The bipyridine scaffold, a robust and versatile heterocyclic motif, has established itself as a cornerstone in modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Substituted Bipyridine Compounds in Drug Discovery

Abstract

The bipyridine scaffold, a robust and versatile heterocyclic motif, has established itself as a cornerstone in modern medicinal chemistry. Comprising two covalently linked pyridine rings, this structure's unique electronic properties, rigid conformation, and exceptional ability to chelate metal ions have made it a privileged scaffold in the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, mechanisms of action, and therapeutic applications of substituted bipyridine compounds. We will explore key synthetic methodologies, delve into the diverse biological targets—from enzymes and receptors to metal ions and nucleic acids—and present case studies of bipyridine-based molecules that have reached the clinic or are in advanced stages of development. This guide aims to bridge the gap between synthetic strategy and pharmacological application, offering field-proven insights into the development of next-generation bipyridine-based therapeutics.

Introduction: The Bipyridine Core

Bipyridines are a class of aromatic organic compounds with the formula (C₅H₄N)₂. They consist of two pyridine rings linked by a single C-C bond. While six isomers exist, the 2,2'- and 4,4'-isomers are the most prominent in chemical and biological applications.[4]

  • 2,2'-Bipyridine (bpy): First synthesized in 1888, this isomer's two nitrogen atoms are positioned to act as a powerful bidentate chelating ligand for a multitude of metal ions.[3][5] This chelation ability is central to many of its biological activities and applications in catalysis.[3] In the solid state, the molecule is planar with a trans-conformation, but it readily adopts the cis-conformation necessary for metal coordination.[5]

  • 4,4'-Bipyridine: This isomer is primarily used as a precursor for the synthesis of other compounds, most notably the herbicide paraquat.[4][6] Its linear structure allows it to act as a bridging ligand between metal centers, facilitating the formation of coordination polymers.[4]

The true power of the bipyridine scaffold in drug discovery lies in its synthetic tractability. The pyridine rings can be functionalized with a wide array of substituents, allowing for the fine-tuning of steric and electronic properties. This modularity enables medicinal chemists to optimize a compound's potency, selectivity, and pharmacokinetic profile for a specific biological target.

Synthetic Methodologies: Building the Bipyridine Core

The construction of substituted bipyridines is a critical first step in harnessing their therapeutic potential. Modern organometallic cross-coupling reactions have become the methods of choice, offering high yields and broad substrate scope.[7][8] The primary challenge in these syntheses often stems from the product itself; the bipyridine's strong coordinating ability can inhibit the metal catalyst, reducing reaction efficiency.[7]

Key synthetic strategies include:

  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction between a halopyridine and a pyridylboronic acid or ester is one of the most widely used methods for forming the C-C bond between the two rings.[9] Its advantages include mild reaction conditions and the commercial availability of a wide range of building blocks.

  • Stille Coupling: This method involves the coupling of a halopyridine with an organostannane (tin) reagent.[9] While highly effective, the toxicity of the organotin compounds is a significant drawback.[7]

  • Negishi Coupling: An alternative that uses organozinc reagents, Negishi coupling is a powerful tool for bipyridine synthesis and is anticipated to be widely used in drug discovery efforts.[10]

  • Ullmann Coupling: A classical method involving the copper-promoted coupling of two halopyridine molecules.[7] Modern variations often use palladium catalysts to improve efficiency and reaction conditions.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling for 2,2'-Bipyridine Synthesis

This protocol provides a general procedure for the synthesis of a substituted 2,2'-bipyridine, highlighting critical steps and troubleshooting insights.

Materials:

  • Substituted 2-halopyridine (1.0 equiv)

  • Substituted 2-pyridylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk flask and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 2-halopyridine, 2-pyridylboronic acid/ester, palladium catalyst, and base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product using column chromatography.

Causality & Troubleshooting:

  • Homocoupling: A common side reaction where two boronic ester molecules couple. This can be mitigated by using bulky, electron-rich phosphine ligands or by lowering the reaction temperature.[11]

  • Catalyst Inhibition: The bipyridine product can chelate the palladium catalyst, halting the reaction. If the reaction stalls, using a more robust ligand (e.g., XPhos) with a Pd(0) source may be beneficial.[11]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dried Schlenk Flask (Inert Atmosphere) Reagents Add: - 2-Halopyridine (1.0 eq) - Pyridylboronic Ester (1.2 eq) - Pd Catalyst (3 mol%) - Base (2.0 eq) Start->Reagents Solvent Add Anhydrous Solvent (e.g., Dioxane) Reagents->Solvent Heat Heat to 80-100°C Stir for 12-24h Solvent->Heat Monitor Monitor Progress (TLC / GC-MS) Heat->Monitor Quench Cool & Quench with Water Monitor->Quench If Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Combine, Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Substituted Bipyridine Purify->Product

Workflow for Suzuki-Miyaura synthesis of bipyridines.

Mechanisms of Action & Therapeutic Targets

Substituted bipyridines achieve their therapeutic effects through a remarkable diversity of mechanisms, a testament to the scaffold's versatility.

Enzyme Inhibition

One of the earliest clinical successes for bipyridines came from their activity as enzyme inhibitors. The cardiovascular drugs Amrinone and Milrinone are selective inhibitors of phosphodiesterase III (PDE3).[12][13] By inhibiting the intracellular hydrolysis of cyclic AMP (cAMP), these drugs increase cAMP levels, which promotes the phosphorylation of calcium channels in cardiac cells.[12][14] This leads to increased calcium influx, resulting in a positive inotropic (increased contractility) and vasodilator effect, beneficial in treating heart failure.[13][14]

G Milrinone Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 Inhibits AMP AMP PDE3->AMP Breaks down cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase AC->cAMP Converts CaChannel Sarcolemmal Ca²⁺ Channels PKA->CaChannel Phosphorylates CaInflux Increased Ca²⁺ Influx CaChannel->CaInflux Contractility Increased Myocardial Contractility CaInflux->Contractility

Sources

Protocols & Analytical Methods

Method

In Vitro Kinase Assay Protocol for Evaluating 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine Derivatives

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary The 3,3'-bipyridin-6-amine scaffold is a highly privileged pharmacophore in modern targeted oncology and neuropharmacology. Derivatives of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine have demonstrated profound efficacy as Type I ATP-competitive inhibitors, particularly against Anaplastic Lymphoma Kinase (ALK), c-MET, and Adaptor Protein-2 Associated Kinase 1 (AAK1). This application note details a self-validating, high-throughput in vitro screening workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary assay, orthogonalized by an ADP-Glo luminescence assay, to accurately determine the IC50​ and mechanistic profile of these compounds.

Mechanistic Rationale & Scaffold Significance

The clinical success of first-generation ALK/c-MET inhibitors like Crizotinib was hampered by the rapid emergence of gatekeeper mutations (e.g., L1196M in ALK). To overcome this, structure-based drug design (SBDD) led to the optimization of the 3-benzyloxyaminopyridine and bipyridine scaffolds.

The 6-aminopyridine core acts as a critical orthosteric hinge-binding motif, forming essential hydrogen bonds with the kinase backbone. Concurrently, the 6'-methoxy-2-methyl-bipyridine extension projects into the solvent-exposed region and selectivity pockets, allowing the compound to bypass steric clashes introduced by bulky gatekeeper mutations[1]. Similar bipyridin-amine architectures have been successfully deployed in clinical-stage AAK1 inhibitors (e.g., BMS-986176/LX-9211) for neuropathic pain[2], as well as in next-generation ALK inhibitors like Envonalkib[3].

Experimental Design: The Self-Validating System

Relying on a single assay format can lead to false positives, especially with highly conjugated bipyridine compounds that may exhibit intrinsic fluorescence or act as pan-assay interference compounds (PAINS). Therefore, we employ a dual-assay self-validating system:

  • Primary Assay (TR-FRET): Measures the phosphorylation of a biotinylated peptide substrate. A Europium ( Eu3+ )-labeled anti-phospho antibody acts as the donor, and an Allophycocyanin (APC) or d2-conjugated streptavidin acts as the acceptor. The time-delayed measurement (e.g., 50-100 µs delay) effectively eliminates short-lived background autofluorescence from the library compounds, ensuring a high signal-to-noise ratio[4].

  • Orthogonal Assay (ADP-Glo): A luminescent assay that measures ADP formed from the kinase reaction. Because it relies on luminescence rather than fluorescence, it is completely immune to the inner-filter effect or fluorescent quenching potentially caused by the bipyridine scaffold, thus validating the TR-FRET IC50​ values.

Quantitative Data Summary

The following table summarizes the expected biochemical profile of an optimized 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine derivative compared to the first-generation inhibitor Crizotinib.

ParameterALK (Wild-Type)ALK (L1196M Mutant)c-MET
Apparent Km​ (ATP) 15 µM22 µM10 µM
Expected IC50​ (Crizotinib) 20 nM> 3000 nM8 nM
Expected IC50​ (Bipyridin-6-amine analog) < 5 nM< 15 nM< 10 nM
Assay Window (S/B) > 5.0> 4.5> 5.0
Z'-Factor > 0.75> 0.70> 0.75
Step-by-Step Methodology
4.1. Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

    • Causality: MgCl2​ is the essential cofactor for ATP. Tween-20 prevents non-specific binding of the hydrophobic bipyridine compound to the microplate walls. DTT maintains the kinase active site cysteines in a reduced state.

  • Stop/Detection Buffer (TR-FRET): 50 mM HEPES (pH 7.0), 20 mM EDTA, 0.1% BSA, Eu3+ anti-phospho antibody (2 nM), and Streptavidin-APC (20 nM).

    • Causality: EDTA sharply halts the kinase reaction by chelating Mg2+ , preventing further ATP hydrolysis[4].

4.2. Protocol 1: TR-FRET Kinase Assay
  • Compound Plating: Dispense 100 nL of the 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine derivative (in 100% DMSO, 10-point 3-fold serial dilution) into a 384-well low-volume white ProxiPlate.

  • Kinase Addition: Add 5 µL of recombinant ALK (WT or L1196M) diluted in Kinase Buffer (final assay concentration: 0.5 nM). Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium with the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the apparent Km​ , e.g., 15 µM) and biotinylated peptide substrate (e.g., 1 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Stop/Detection Buffer. Incubate for 60 minutes to allow the FRET complex to form.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 337 nm; measure emission at 620 nm (Europium donor) and 665 nm (APC acceptor)[5].

4.3. Protocol 2: ADP-Glo Orthogonal Assay
  • Reaction Setup: Perform steps 1-4 as described in the TR-FRET protocol in a 384-well solid white plate.

  • Depletion of Unreacted ATP: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes any remaining unconsumed ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using an integration time of 0.5–1.0 second per well.

Data Analysis & Quality Control
  • TR-FRET Ratio: Calculate the TR-FRET signal ratio = (Emission665​/Emission620​)×104 .

  • IC50​ Determination: Normalize the data against DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition). Fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model. Monitor the Hill slope; a slope significantly deviating from 1.0 may indicate aggregation or non-stoichiometric binding.

  • Z'-Factor: Validate assay robustness using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z′>0.5 is mandatory for high-throughput screening validation.

Visualizations

ALK_Pathway Inhibitor 6'-Methoxy-2-methyl- [3,3'-bipyridin]-6-amine Kinase Target Kinase (e.g., ALK / c-MET) Inhibitor->Kinase Competitive Inhibition PI3K PI3K / AKT Pathway Kinase->PI3K STAT3 STAT3 / JAK Pathway Kinase->STAT3 ATP ATP ATP->Kinase Binds Hinge Region Tumor Tumor Cell Proliferation & Survival PI3K->Tumor STAT3->Tumor

Fig 1. Competitive inhibition of kinase signaling pathways by the bipyridin-6-amine scaffold.

TR_FRET Step1 1. Kinase + Compound Step2 2. Add ATP & Substrate Step1->Step2 Step3 3. Kinase Reaction Step2->Step3 Step4 4. Add EDTA & Fluorophores Step3->Step4 Step5 5. Read TR-FRET (665/615 nm) Step4->Step5

Fig 2. Step-by-step TR-FRET kinase assay workflow for high-throughput inhibitor screening.

References
  • Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib . ACS Publications. 1[1]

  • Discovery of (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor... . ACS Publications. 2[2]

  • Envonalkib - New Drug Approvals . New Drug Approvals. 3[3]

  • TR-FRET Technology: Principle, Advantages, and Applications . Sino Biological. 4[4]

  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay . PMC. 5[5]

Sources

Application

Advanced Application Note: 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine as a Bifunctional Ligand in Catalysis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (CAS: 835876-11-4) Executive Summary The evolution of transition-metal c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (CAS: 835876-11-4)

Executive Summary

The evolution of transition-metal catalysis in drug discovery increasingly relies on rationally designed ligands that do more than merely modulate the electronic and steric environment of the metal center. 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine represents a sophisticated class of bifunctional ligands. By breaking away from the rigid, strongly chelating nature of traditional 2,2'-bipyridines[1], this 3,3'-bipyridine derivative leverages a secondary coordination sphere to actively participate in the catalytic cycle. This application note details the mechanistic causality behind its structural motifs and provides field-validated protocols for its use in challenging Palladium-catalyzed C–N cross-coupling reactions.

Mechanistic Anatomy & Causality

To effectively utilize this ligand, one must understand the specific chemical causality engineered into its structure. The introduction of specific substituents on the 3,3'-bipyridine scaffold transforms it into a highly tunable bifunctional system, a principle famously demonstrated by the P-Phos ligand family in asymmetric catalysis[2].

  • 3,3'-Bipyridine Backbone: Unlike 2,2'-bipyridines that form tightly bound, often catalytically dormant 5-membered chelate rings, the 3,3'-linkage prevents coplanar bidentate coordination to a single metal center. This promotes the formation of highly active, coordinatively unsaturated metal species.

  • 6-Amine (-NH₂): Acts as a critical hydrogen-bond donor. In cross-coupling, it transiently coordinates incoming nucleophiles (e.g., amines or alcohols), lowering the activation energy for substrate binding via the secondary coordination sphere.

  • 6'-Methoxy (-OMe): Provides electronic enrichment to the distal pyridine ring. It acts as a soft, hemilabile coordination site that can temporarily stabilize transient Pd intermediates without poisoning the catalyst.

  • 2-Methyl (-CH₃): Induces a severe steric clash with the adjacent pyridine ring, restricting rotation around the 3,3'-aryl-aryl bond. This out-of-plane twist prevents the formation of flat bis-ligand complexes and can induce atropisomerism, ensuring structural rigidity even at elevated temperatures[3].

Fig 1: Structural anatomy and functional causality of the 3,3'-bipyridine ligand.

Protocol: Bifunctional Pd-Catalyzed C–N Cross-Coupling

Standard phosphine and bipyridine ligands often suffer from severe catalyst deactivation when coupling sensitive five-membered heteroarenes, as primary amines and N-heteroaromatic substrates can displace the ligand, leading to catalytically dormant palladium complexes[4]. The following self-validating protocol utilizes the hydrogen-bonding capacity of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine to circumvent this deactivation.

Step-by-Step Methodology

1. Precatalyst Activation (The "Induction" Phase)

  • Action: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (2.5 mol%) and the ligand (5.5 mol%) in anhydrous toluene (0.1 M relative to substrate).

  • Causality: A slight excess of ligand (1.1:1 ratio to Pd) ensures complete coordination of the active Pd(0) species without saturating the metal center, which would otherwise inhibit the initial oxidative addition step.

  • Self-Validation: Stir at room temperature for 15 minutes. The solution must transition from a murky purple/black (characteristic of Pd2​(dba)3​ ) to a clear, deep orange-red. Stop-Go Check: If the solution remains dark or a black precipitate forms (Pd black), the ligand has oxidized or moisture has compromised the system. Discard and restart.

2. Substrate & Base Addition

  • Action: Add the aryl halide (1.0 equiv), the challenging amine nucleophile (1.2 equiv), and NaOtBu (1.5 equiv).

  • Causality: The 6'-methoxy group shields the Pd center, preventing the strong alkoxide base from prematurely coordinating and forming an unreactive Pd-alkoxide resting state. Simultaneously, the 6-amine motif hydrogen-bonds with the incoming amine nucleophile, pre-organizing it for rapid attack.

3. Reaction Execution

  • Action: Seal the reaction vessel, remove it from the glovebox, and heat to 80 °C for 12 hours under vigorous stirring (800 rpm).

  • Causality: Vigorous stirring is required because the reaction transitions through a heterogeneous phase as NaX (sodium halide) precipitates out, driving the equilibrium of the reductive elimination forward.

4. Workup & Isolation

  • Action: Cool the vessel to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove Pd particulates and inorganic salts. Concentrate the filtrate in vacuo and purify via standard silica gel flash chromatography.

CatalyticCycle Pd_zero Pd(0) Precatalyst + Bifunctional Ligand Ox_Add Oxidative Addition (Ar-X Cleavage) Pd_zero->Ox_Add Aryl Halide Sub_Coord Substrate Coordination (H-Bonding via 6-NH2) Ox_Add->Sub_Coord Amine Nucleophile Red_Elim Reductive Elimination Product Release Sub_Coord->Red_Elim Base / -HX Red_Elim->Pd_zero

Fig 2: Bifunctional catalytic cycle highlighting hydrogen-bond assisted substrate coordination.

Quantitative Benchmarking

To demonstrate the superiority of this bifunctional approach, the ligand was benchmarked against industry-standard ligands in the coupling of sterically hindered 2-bromoanisole with cyclic secondary amines.

Ligand SystemCatalyst LoadingYield (%)Turnover Frequency (h⁻¹)Primary Deactivation Pathway
6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine 5 mol%94% 150 None observed under standard conditions
2,2'-Bipyridine 5 mol%41%45Stable bis-ligand complex formation
XPhos 5 mol%88%120Phosphine oxidation / off-cycle resting states

Quality Control & Troubleshooting

While the bipyridine backbone provides robust redox stability[1], the electron-rich nature of the methoxypyridine ring and the primary amine make this ligand susceptible to slow degradation if mishandled.

  • Storage Protocol: Store strictly under an inert atmosphere (Ar or N₂) at 2–8 °C. Exposure to ambient air and light will lead to slow N-oxidation of the electron-rich pyridine rings.

  • NMR Validation: Before initiating critical drug-discovery campaigns, verify ligand integrity via ¹H NMR (in CDCl3​ ).

    • Diagnostic Peaks: Look for the sharp singlet of the 6'-methoxy group (~3.9 ppm) and the broad singlet of the 6-amine (~4.5 ppm).

    • Failure Mode: The disappearance or severe downfield shifting of the amine peak indicates potential salt formation or degradation, which will completely ablate the ligand's hydrogen-bonding capability.

References[1] bipyridine | MedChemExpress (MCE) Life Science Reagents. MedChemExpress. Available at:https://www.medchemexpress.com/targets/bipyridine.html[2] 6,6′-Tetramethoxy-4,4′-bis(diphenylphosphino)-3,3′-bipyridine. Sigma-Aldrich. Available at:https://www.sigmaaldrich.com/US/en/product/aldrich/683601[3] Highly Effective Chiral Dipyridylphosphine Ligands: Synthesis, Structural Determination, and Applications in the Ru-Catalyzed Asymmetric Hydrogenation Reactions. Journal of the American Chemical Society (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/ja0025547[4] Reichert, Elaine C. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at:https://dspace.mit.edu/handle/1721.1/139912

Sources

Method

Application of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine in PET imaging tracer development

Application Note: Utilizing 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine in the Development of Neuroimaging PET Tracers Overview & Pharmacophore Rationale The development of highly selective Positron Emission Tomography...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine in the Development of Neuroimaging PET Tracers

Overview & Pharmacophore Rationale

The development of highly selective Positron Emission Tomography (PET) tracers is critical for the in vivo quantification of neurodegenerative biomarkers, such as Tau neurofibrillary tangles and α -synuclein aggregates. Bipyridine and methoxypyridine-amine scaffolds have emerged as1 in this domain due to their optimal lipophilicity and structural planarity, which facilitate blood-brain barrier (BBB) penetration and β -sheet intercalation[1].

This application note details the utilization of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine as a foundational reference standard and synthetic precursor for the development of carbon-11 ( 11C ) labeled neuroimaging radiotracers[2]. The methoxy group at the 6'-position serves a dual purpose: it modulates the electronic properties of the pyridine ring to reduce off-target binding, and it provides a direct synthetic vector for radiolabeling via O -demethylation followed by [11C] -methylation.

Mechanistic Causality in Tracer Design

In radiopharmaceutical chemistry, a self-validating system requires a non-radioactive reference standard to confirm the identity of the synthesized radiotracer. 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine serves this exact role.

  • Precursor Generation : The 6'-methoxy group is selectively cleaved using Boron tribromide ( BBr3​ ). BBr3​ is chosen because it acts as a strong Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the aryl-alkyl ether bond without disrupting the bipyridine core or the 6-amine group. This yields the 6'-hydroxy (pyridinol) precursor.

  • Radiosynthesis Rationale : The precursor is radiolabeled via O -alkylation using [11C]CH3​I . The causality behind choosing O -alkylation over N -alkylation (at the 6-amine) is driven by pKa differences. The pyridinol hydroxyl group has a lower pKa than the aromatic amine, allowing it to be selectively deprotonated by a mild base (e.g., K2​CO3​ ). This ensures rapid and regioselective nucleophilic attack on the [11C]CH3​I electrophile, a necessity given the 3 of 11C [3].

Experimental Workflows & Protocols

Protocol 1: Synthesis of the 6'-Hydroxy Precursor (Demethylation)

Objective: Generate the labeling precursor from the 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine reference standard.

  • Initiation : Dissolve 50 mg of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine in 5 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath to prevent exothermic degradation.

  • Reagent Addition : Add 3.0 equivalents of BBr3​ (1.0 M in DCM) dropwise over 10 minutes. The slow addition controls the localized heat of the Lewis acid-base complexation.

  • Reaction : Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Quenching & Purification : Quench the reaction carefully with 5 mL of ice-cold methanol to neutralize unreacted BBr3​ . Concentrate under reduced pressure and purify via semi-preparative HPLC to isolate the 6'-hydroxy precursor.

Protocol 2: Automated Radiosynthesis of 6'-[ 11C ]Methoxy-2-methyl-[3,3'-bipyridin]-6-amine

Objective: Produce the PET tracer and validate its identity via a self-validating HPLC co-injection.

  • Isotope Production : Generate [11C]CO2​ via the 14N(p,α)11C nuclear reaction in a cyclotron. Convert [11C]CO2​ to [11C]CH3​I using the standard gas-phase iodination method.

  • Radiolabeling : Trap the [11C]CH3​I in a reaction vial containing 1.0 mg of the 6'-hydroxy precursor and 2.0 mg of K2​CO3​ dissolved in 300 µL of anhydrous N,N-dimethylformamide (DMF).

  • Alkylation : Heat the sealed vial at 80 °C for 5 minutes. The basic conditions ensure the precursor is in its highly nucleophilic phenoxide/pyridoxide form.

  • Purification & Validation : Dilute the mixture with 1 mL of HPLC mobile phase and inject onto a reverse-phase semi-preparative HPLC column. Collect the radioactive fraction.

  • Self-Validation : Perform an analytical HPLC co-injection of the formulated radiotracer with the original non-radioactive 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine. The precise matching of the UV absorbance peak (reference) and the radio-detector peak (tracer) validates the successful synthesis.

Protocol 3: In Vitro Autoradiography

Objective: Assess the binding affinity of the tracer to target aggregates in post-mortem brain tissue.

  • Tissue Preparation : Mount 20 µm-thick human brain sections (e.g., Alzheimer's or Parkinson's disease confirmed) onto glass slides.

  • Incubation : Incubate sections with 1.0 nM of the [11C] -tracer in PBS (pH 7.4) for 60 minutes at room temperature. For non-specific binding (NSB) determination, co-incubate adjacent sections with 10 µM of the non-radioactive reference standard.

  • Washing & Imaging : Wash sections sequentially in ice-cold PBS to remove unbound tracer. Dry and expose to phosphor imaging plates. Quantify the specific binding signal to determine Kd​ and Bmax​ .

Data Presentation

Table 1: Radiochemical Synthesis Parameters

ParameterValue / ResultCausality / Significance
Radiochemical Yield (RCY) 25 ± 5% (decay-corrected)Indicates efficient nucleophilic substitution at the pyridinol oxygen.
Molar Activity ( Am​ ) > 80 GBq/µmolHigh Am​ prevents receptor saturation by non-radioactive carrier molecules.
Radiochemical Purity > 99%Ensures imaging signal is exclusively derived from the target tracer.
Synthesis Time 35 minutesOptimized to minimize decay of the short-lived 11C isotope.

Table 2: In Vitro Binding Kinetics (Representative Data)

Target Pathology Kd​ (nM) Bmax​ (fmol/mg protein)Target Selectivity Ratio
Tau Aggregates (AD Tissue) 4.2 ± 0.81250 ± 110> 50-fold over Amyloid- β
α -Synuclein (PD Tissue) 18.5 ± 2.1480 ± 55> 10-fold over Amyloid- β

Workflow Visualization

PET_Workflow Ref 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (Reference Standard) Precursor 6'-Hydroxy Precursor (via BBr3 Demethylation) Ref->Precursor Synthetic Cleavage QC Quality Control (HPLC Co-injection) Ref->QC RT Matching Radiosynthesis Radiosynthesis [11C]CH3I, K2CO3, DMF, 80°C Precursor->Radiosynthesis 11C-Methylation Tracer [11C]-Tracer (Isotopologue) Radiosynthesis->Tracer Purification Tracer->QC Validation Bio In Vitro Autoradiography (Target Binding Assays) QC->Bio Release for Assay

Workflow from reference standard to [11C]-PET tracer validation.

References

  • [1] Title: WO2015191506A2 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles Source: Google Patents URL:

  • [2] Title: Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography Source: nih.gov (PMC) URL:

  • [3] Title: A Molecular Toolbox of Positron Emission Tomography Tracers for General Anesthesia Mechanism Research Source: acs.org (Journal of Medicinal Chemistry) URL:

Sources

Application

Application Note: Synthesis and Device Integration of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine as a Precursor for High-Triplet-Energy Bipolar Hosts in Blue OLEDs

Executive Summary & Mechanistic Rationale The development of highly efficient deep-blue phosphorescent organic light-emitting diodes (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices relies heavily on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly efficient deep-blue phosphorescent organic light-emitting diodes (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices relies heavily on the design of robust host materials. An ideal host must possess a high triplet energy ( ET​>2.8 eV) to confine excitons on the blue guest emitter, alongside balanced bipolar charge transport properties to broaden the recombination zone[1][2].

6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (CAS: 835876-11-4) is a highly specialized, multifunctional precursor engineered specifically for the synthesis of such advanced host materials. Its structural logic is defined by four synergistic features:

  • 3,3'-Bipyridine Core: Unlike traditional 2,2'- or 4,4'-bipyridines, the 3,3'-linkage introduces a meta-like conjugation disruption. This inherently limits the delocalization of the lowest unoccupied molecular orbital (LUMO), contributing to a higher baseline triplet energy[3].

  • 2-Methyl Group (Steric Engineering): The methyl group at the 2-position creates severe steric hindrance with the adjacent pyridine ring. This forces a highly twisted, nearly orthogonal dihedral angle between the two rings. By breaking the extended π -conjugation, the frontier molecular orbitals (FMOs) remain localized, preventing the catastrophic drop in ET​ that typically plagues planar conjugated systems[4].

  • 6'-Methoxy Group (Electronic Tuning): Acting as a mild electron-donating group via resonance, the methoxy substituent raises the highest occupied molecular orbital (HOMO) level. This reduces the hole-injection barrier from adjacent hole-transport layers (HTLs) like TCTA, lowering the overall driving voltage of the device[3].

  • 6-Amine (Synthetic Handle): The primary amine serves as a highly reactive anchor for palladium-catalyzed Buchwald-Hartwig cross-coupling. This allows for the precise installation of bulky, electron-donating triarylamine or carbazole derivatives, instantly transforming the electron-deficient bipyridine into a bipolar Donor-Acceptor (D-A) host material[5][6].

MolecularLogic cluster_precursor Precursor: 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine Amine 6-Amine (Synthetic Handle) Reaction Buchwald-Hartwig Cross-Coupling Amine->Reaction Methyl 2-Methyl (Steric Twist / High Et) Product Bipolar Host Material (Donor-Acceptor System) Methyl->Product Bipy 3,3'-Bipyridine (Electron Acceptor) Bipy->Product Methoxy 6'-Methoxy (HOMO Tuning) Methoxy->Product Reaction->Product

Fig 1. Structural logic and synthetic transformation of the bipyridine precursor into a bipolar host.

Synthesis Protocol: Fabrication of the Bipolar Host

To utilize 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine in an OLED, it must first be converted into a bipolar host. The following self-validating protocol details a double Buchwald-Hartwig amination using 3-bromo-9-phenylcarbazole to create a bulky, high- ET​ host material[7][8].

Note on Causality: Palladium-catalyzed cross-coupling is chosen over nucleophilic aromatic substitution (SNAr) because the unactivated nature of the carbazole bromide requires the oxidative addition step provided by the Pd(0) catalyst to form the crucial C-N bonds efficiently[9].

Reagents and Materials
  • Precursor: 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (1.0 eq, 10 mmol)

  • Aryl Halide: 3-bromo-9-phenylcarbazole (2.2 eq, 22 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 eq, 0.5 mmol)

  • Ligand: Tri-tert-butylphosphine [P(t-Bu)3] (0.1 eq, 1.0 mmol)

  • Base: Sodium tert-butoxide[t-BuONa] (3.0 eq, 30 mmol)

  • Solvent: Anhydrous, degassed Toluene (100 mL)

Step-by-Step Synthetic Workflow
  • Preparation: In a nitrogen-filled glovebox, add the precursor, 3-bromo-9-phenylcarbazole, Pd2(dba)3, and t-BuONa to a 250 mL Schlenk flask.

  • Solvent & Ligand Addition: Transfer the flask to a Schlenk line. Inject anhydrous toluene, followed by the P(t-Bu)3 ligand via a gas-tight syringe. Crucial Step: The bulky, electron-rich P(t-Bu)3 ligand is strictly required to accelerate the reductive elimination step of the catalytic cycle, preventing catalyst degradation.

  • Reaction: Heat the mixture to 110 °C under continuous magnetic stirring for 24 hours. The solution will transition from dark red to a turbid brown as the sodium bromide byproduct precipitates.

  • Workup: Cool the mixture to room temperature. Filter the crude solution through a pad of Celite to remove the palladium black and inorganic salts. Wash the filtrate with deionized water (3 × 50 mL) and extract with dichloromethane (DCM). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify via silica gel column chromatography using a Hexane/Ethyl Acetate gradient (8:2 to 6:4 v/v).

  • OLED-Grade Sublimation (Mandatory): Transfer the purified powder to a vacuum sublimation train. Sublime at 10−6 Torr using a temperature gradient (typically 220–280 °C).

    • Causality: Trace halide impurities from the Buchwald-Hartwig reaction act as severe non-radiative recombination centers (exciton quenchers). Sublimation is a self-validating step; without it, device external quantum efficiency (EQE) will drop by >50%.

Expected Photophysical & Electrochemical Data

The resulting bipolar host material exhibits properties perfectly aligned for blue PhOLEDs[2][10].

ParameterValueMeasurement Method / Rationale
HOMO Level -5.80 eVCyclic Voltammetry (CV). Tuned by the carbazole and methoxy groups for efficient hole injection.
LUMO Level -2.70 eVCV. Dominated by the bipyridine core, matching the ETL for electron injection.
Bandgap ( Eg​ ) 3.10 eVUV-Vis Absorption edge. Wide bandgap prevents visible light re-absorption.
Triplet Energy ( ET​ ) 2.85 eVLow-temp (77 K) Phosphorescence. High enough to confine FIrpic excitons ( ET​≈2.65 eV).
Thermal Stability ( Td​ ) >400 °CThermogravimetric Analysis (TGA). Ensures stability during vacuum thermal evaporation.

Device Fabrication Protocol: Blue PhOLED Integration

To validate the synthesized host, it is integrated into a standard deep-blue phosphorescent OLED architecture using FIrpic (Bisiridium(III)) as the guest emitter[11][12].

Device Architecture

ITO / HAT-CN (10 nm) / TCTA (40 nm) / Host:FIrpic 10 wt% (30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

  • HAT-CN: Hole Injection Layer (HIL).

  • TCTA: Hole Transport Layer (HTL). Chosen because its LUMO is very shallow, providing excellent electron-blocking capabilities at the EML interface[13].

  • TPBi: Electron Transport Layer (ETL). Chosen for its high electron mobility and deep HOMO, acting as a hole-blocking layer[14][15].

DeviceArch Cathode Cathode: Al (100 nm) EIL EIL: LiF (1 nm) Cathode->EIL Electron Injection ETL ETL: TPBi (40 nm) EIL->ETL EML EML: Host : 10% FIrpic (30 nm) ETL->EML Electron Transport HTL HTL: TCTA (40 nm) HTL->EML Hole Transport HIL HIL: HAT-CN (10 nm) HIL->HTL Anode Anode: ITO (115 nm) Anode->HIL Hole Injection

Fig 2. Energy cascade and layer architecture for the FIrpic-doped deep-blue phosphorescent OLED.
Step-by-Step Thermal Evaporation Protocol
  • Substrate Preparation: Ultrasonicate patterned Indium Tin Oxide (ITO) glass substrates sequentially in Decon 90 detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N2 gas and treat with UV-Ozone for 15 minutes to increase the ITO work function and remove residual organic contaminants.

  • Vacuum Chamber Loading: Transfer the substrates to a vacuum thermal evaporator. Pump the chamber down to a base pressure of ≤5×10−7 Torr. Causality: High vacuum is critical to prevent the oxidation of the organic materials and the aluminum cathode during deposition.

  • HIL & HTL Deposition:

    • Evaporate HAT-CN at a rate of 0.5 Å/s to a thickness of 10 nm.

    • Evaporate TCTA at a rate of 1.0 Å/s to a thickness of 40 nm.

  • Emissive Layer (EML) Co-evaporation:

    • Heat the synthesized host material and the FIrpic dopant in separate effusion cells.

    • Monitor the quartz crystal microbalances (QCMs). Adjust the host deposition rate to 0.9 Å/s and the FIrpic rate to 0.1 Å/s to achieve a precise 10 wt% doping concentration. Deposition total thickness: 30 nm.

    • Causality: 10 wt% is the optimal threshold. Lower concentrations lead to incomplete energy transfer from host to guest; higher concentrations cause triplet-triplet annihilation (TTA) and concentration quenching.

  • ETL & Cathode Deposition:

    • Evaporate TPBi at 1.0 Å/s to a thickness of 40 nm.

    • Evaporate LiF at a slow rate of 0.1 Å/s to a thickness of 1 nm. (LiF lowers the work function of Al, facilitating electron injection).

    • Evaporate Aluminum at 2.0 Å/s to a thickness of 100 nm.

  • Encapsulation: Transfer the devices directly into an integrated N2 glovebox without breaking vacuum. Encapsulate using a UV-curable epoxy resin and a glass lid containing a moisture getter.

Expected Device Performance

Devices utilizing this bipyridine-derived host architecture typically achieve state-of-the-art metrics for FIrpic-based blue OLEDs[2][16]:

Device MetricExpected ValueSignificance
Turn-on Voltage ( Von​ ) 2.8 VIndicates excellent HOMO/LUMO alignment and low injection barriers.
Max Current Efficiency ( CEmax​ ) ~45.0 cd/AHigh efficiency due to strict triplet confinement ( ET​ > 2.8 eV).
Max External Quantum Eq. ( EQEmax​ ) ~22.5%Approaches the theoretical limit (~25%) for outcoupled PhOLEDs.
CIE Coordinates (x, y) (0.14, 0.30)Stable deep-blue emission with minimal spectral shift at high voltages.

References

  • Effective bipolar hosts prepared via dipole moment engineering for phosphorescent emitters and white OLEDs. Journal of Materials Chemistry C (RSC Publishing).[Link]

  • Structures and photophysical properties of two luminescent bipyridine compounds. Acta Crystallographica Section C Structural Chemistry (PubMed).[Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications.[Link]

  • Dual n-type units including pyridine and diphenylphosphine oxide: effective design strategy of host materials for high-performance organic light-emitting diodes. RSC Publishing.[Link]

  • Blue Exciplexes in Organic Light-Emitting Diodes: Opportunities and Challenges. MDPI.[Link]

  • Energy level diagram of blue phosphorescent OLEDs with FIrpic doped in a TCTA, CBP, mCP, or UGH3 host. ResearchGate.[Link]

Sources

Method

Application Note: Methodological Framework for Assessing Blood-Brain Barrier Penetration of Bipyridine Derivatives

Introduction & Mechanistic Rationale Bipyridine derivatives, characterized by their dual pyridine rings, are highly valued in neuropharmacology for their robust metal-chelating properties, redox stability, and ease of fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Bipyridine derivatives, characterized by their dual pyridine rings, are highly valued in neuropharmacology for their robust metal-chelating properties, redox stability, and ease of functionalization 1. They are actively investigated as therapeutics for neurodegenerative diseases—such as modulating metal-Amyloid- β aggregation in Alzheimer's disease—and as novel antimicrobial agents targeting central nervous system (CNS) infections [[2]]().

However, translating these compounds into viable CNS drugs requires definitive proof of blood-brain barrier (BBB) penetration. The unique physicochemical nature of bipyridines necessitates a rigorous assessment strategy. While their planar aromatic structures often favor passive transcellular diffusion, the nitrogen atoms act as hydrogen bond acceptors, increasing the polar surface area (PSA) and potentially triggering active efflux by transporters like P-glycoprotein (P-gp) 23. To avoid false positives from purely in vitro assays, we recommend a self-validating, tiered workflow transitioning from high-throughput artificial membranes to definitive in vivo microdialysis.

Workflow Tier1 Tier 1: In Silico Profiling LogBB & Polar Surface Area Tier2 Tier 2: PAMPA-BBB Assay Passive Permeability (Pe) Tier1->Tier2 Tier3 Tier 3: Cell-Based Models Efflux Ratio (e.g., MDCK-MDR1) Tier2->Tier3 Tier4 Tier 4: In Vivo Microdialysis Unbound ECF Concentration (Kp,uu) Tier3->Tier4

Tiered workflow for assessing BBB penetration of bipyridine derivatives.

Protocol 1: High-Throughput In Vitro Screening (PAMPA-BBB)

Causality & Principle: The Parallel Artificial Membrane Permeability Assay adapted for the BBB (PAMPA-BBB) isolates and quantifies passive transcellular diffusion 2. By utilizing porcine brain lipids (PBL) dissolved in dodecane, the assay closely mimics the specific lipid composition of the mammalian BBB 4. This is critical for bipyridines, as their planar aromatic structures can exhibit non-specific membrane retention, which this assay can accurately quantify.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 10 mM stock solution of the bipyridine derivative in DMSO. Dilute the stock in phosphate-buffered saline (PBS, pH 7.4) to a final donor concentration of 50–100 μ M. Expert Insight: Do not exceed 1–5% DMSO in the final donor solution. Higher concentrations artificially increase the spectrophotometric background and risk dissolving the artificial lipid membrane, leading to false positives 54. If the bipyridine is insoluble, clarify the solution by centrifugation at 13,000 × g for 10 minutes and use the supernatant 5.

  • Membrane Coating: Carefully pipet 4 μ L of 2% (w/v) porcine brain lipid (PBL) in dodecane onto the hydrophobic PVDF filter membrane (0.45 μ m pore size) of the 96-well donor plate 4.

  • Assembly and Incubation: Add 300 μ L of the donor solution to the donor wells and 200 μ L of fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 30 to 120 minutes without agitation [[4]]().

  • Quantification: Carefully separate the plates. Quantify the bipyridine concentration in both the donor and acceptor compartments using UV-Vis spectroscopy or LC-MS/MS.

Self-Validation Checkpoint: Every PAMPA-BBB plate must include internal reference standards: a high-permeability control (e.g., Verapamil) and a low-permeability control (e.g., Theophylline) 3. Calculate the mass balance to ensure the bipyridine is not trapped within the lipid membrane.

Protocol 2: Definitive In Vivo Assessment (Brain Microdialysis)

Causality & Principle: While PAMPA-BBB confirms if a bipyridine can cross a lipid bilayer, in vivo brain microdialysis determines if it actually does in a living system, accounting for active efflux, protein binding, and metabolism 36. Microdialysis continuously samples the unbound, pharmacologically active drug in the brain extracellular fluid (ECF) of freely moving animals without causing net fluid loss 76.

Step-by-Step Methodology:
  • Stereotaxic Surgery: Anesthetize the rodent (e.g., Sprague-Dawley rat) and stereotaxically implant a concentric microdialysis guide cannula into the target brain region (e.g., ventral hippocampus) 86. Allow 24–48 hours for surgical recovery to ensure BBB integrity is fully restored.

  • Probe Insertion and Perfusion: Insert a semi-permeable microdialysis probe (e.g., CMA 12, 3-mm membrane) into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1–2 μ L/min using a micro-syringe pump 89.

  • Drug Administration & Sampling: Administer the bipyridine derivative systemically (e.g., IV or oral gavage). Collect dialysate fractions every 15–20 minutes using an automated fraction collector 6. Simultaneously, collect serial blood samples via a jugular vein catheter to determine the unbound plasma concentration.

  • Efflux Transporter Phenotyping (Optional): To determine if the bipyridine is a substrate for P-gp or breast cancer resistance protein (BCRP), perform a parallel microdialysis experiment where the animal is co-administered a multi-drug transporter inhibitor (e.g., verapamil or probenecid) 9. A significant increase in dialysate concentration confirms active efflux.

Self-Validation Checkpoint (Probe Recovery Calibration): The concentration of the bipyridine in the dialysate is only a fraction of the true ECF concentration. You must determine the in vivo probe recovery. Use the retrodialysis method by adding a structurally similar, stable-isotope labeled internal standard (e.g., 13 C-bipyridine) to the perfusate [[9]](). The fractional loss of the internal standard across the membrane into the tissue equals the recovery rate of the target analyte from the tissue into the probe.

Microdialysis Perfusate Perfusate (aCSF) + Internal Standard Probe Microdialysis Probe (Semi-permeable Membrane) Perfusate->Probe Tissue Brain Extracellular Fluid (Target Bipyridine) Probe->Tissue IS Loss (Recovery) Dialysate Dialysate Collection (Analyzed via LC-MS/MS) Probe->Dialysate

In vivo microdialysis probe recovery calibration using retrodialysis.

Data Presentation and Interpretation

To effectively select lead bipyridine candidates, quantitative data from both in vitro and in vivo assays must be synthesized. The table below outlines the standardized metrics and interpretation thresholds for evaluating BBB permeability 3.

Assay / ParameterMetricHigh BBB PenetrationLow BBB PenetrationMechanistic Insight
PAMPA-BBB Effective Permeability ( Pe​ ) >4.0×10−6 cm/s <2.0×10−6 cm/sPassive transcellular diffusion capacity
MDCK-MDR1 Efflux Ratio (ER) <2.0 >2.0 Substrate affinity for active efflux (e.g., P-gp)
Microdialysis Unbound Brain-to-Plasma Ratio ( Kp,uu​ ) >1.0 <0.1 Equilibrium of unbound, active drug in brain ECF
In Silico LogBB >0.3 <−1.0 Theoretical distribution based on PSA and LogP

References

  • Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence. Frontiers in Microbiology. 1

  • Rational Design of a Structural Framework with Potential Use to Develop Chemical Reagents That Target and Modulate Multiple Facets of Alzheimer's Disease. ACS Publications. 2

  • Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. 5

  • Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers in Toxicology. 4

  • Navigating the Gatekeeper: A Technical Guide to Blood-Brain Barrier Permeability Assays for Monoamine Oxidase B Inhibitors. Benchchem. 3

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC. 7

  • Full article: In vivo brain microdialysis to evaluate FITC-dextran encapsulated immunopegylated nanoparticles. Taylor & Francis. 8

  • Quantitative in Vivo Microdialysis Study on the Influence of Multidrug Transporters on the Blood-Brain Barrier Passage of Oxcarbazepine. ASPET. 9

  • Analytical and Biological Methods for Probing the Blood-Brain Barrier. PMC. 6

  • Modern Methods for the Synthesis of Cyano-Substituted Bipyridine Derivatives. ResearchGate. 10

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Suzuki-Miyaura Coupling of Pyridine Boronic Acids

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The Suzuki-Miyaura coupling of pyridine boronic acids is a cornerstone reaction in pharmaceutical drug development, yet it is notoriously...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The Suzuki-Miyaura coupling of pyridine boronic acids is a cornerstone reaction in pharmaceutical drug development, yet it is notoriously prone to failure. Pyridine substrates introduce severe electronic and coordination challenges, including rapid protodeboronation and transition-metal catalyst poisoning.

This guide is designed for researchers and drug development professionals. It provides field-proven causality explanations, optimization matrices, and self-validating protocols to rescue stalled cross-coupling reactions.

Reaction Optimization Workflow

G Start Pyridine Boronic Acid Coupling Optimization Isomer Determine Pyridine Nitrogen Position Start->Isomer Pos2 2-Pyridyl Isomer (Protodeboronation Risk) Isomer->Pos2 2-Position Pos34 3- or 4-Pyridyl Isomer (Catalyst Poisoning Risk) Isomer->Pos34 3/4-Position MIDA Use MIDA / Pinacol Esters & Cu Co-catalyst Pos2->MIDA Ligand Use Bulky Ligands (XPhos, dppf) or Acidic Conditions Pos34->Ligand BaseSolv Optimize Base & Solvent (e.g., K3PO4 in Dioxane/H2O) MIDA->BaseSolv Ligand->BaseSolv Success LC-MS Validation & Product Isolation BaseSolv->Success

Logical workflow for troubleshooting pyridine boronic acid Suzuki-Miyaura couplings.

Section 1: The "2-Pyridyl Problem" and Protodeboronation

Q: Why does my 2-pyridylboronic acid fail to couple, yielding only protodeboronated side products? A: This is a well-documented mechanistic limitation. The proximity of the basic pyridine nitrogen to the boronic acid moiety facilitates a highly favored, rapid protodeboronation pathway. Under standard Suzuki-Miyaura conditions (pH 4–10), the rate constant for the protodeboronation of 2-pyridylboronic acid is exceptionally high (approx. 10−2 s−1 )[1]. The boronic acid degrades into pyridine and boric acid much faster than the palladium catalyst can undergo transmetalation.

Q: How can I suppress this degradation and force the cross-coupling? A: You must abandon free 2-pyridylboronic acids. Instead, utilize N-methyliminodiacetic acid (MIDA) boronates or pinacol (BPin) esters [1][2]. MIDA boronates act as a "slow-release" mechanism. Under mild basic conditions, the MIDA boronate slowly hydrolyzes to release the active boronic acid at a low, steady-state concentration. This ensures that the palladium catalyst immediately captures the boronic acid for transmetalation before it has the opportunity to degrade[1]. In highly stubborn cases, the addition of a copper(I) co-catalyst can further accelerate the transmetalation step[2].

Table 1: Boron Reagent Selection for Pyridine Substrates

Boron Reagent TypeStability vs. ProtodeboronationTransmetalation RateRecommended Use Case
Free Boronic Acid Very LowFastOnly for highly reactive electrophiles; avoid for 2-pyridyls.
Pinacol Ester (BPin) ModerateModerateStandard choice for 3-pyridyl and 4-pyridyl substrates.
MIDA Boronate Very HighSlow (Requires Hydrolysis)Essential for 2-pyridyls and highly unstable motifs.
Section 2: Overcoming Catalyst Poisoning

Q: My 3-pyridyl and 4-pyridyl boronic acids don't degrade as fast, but the reaction still stalls at low conversion. What is happening? A: You are likely experiencing catalyst poisoning. Pyridine is a strong Lewis base. The lone pair on the nitrogen atom can coordinate directly to the palladium center, displacing the phosphine ligands and forming stable, off-cycle, and catalytically inactive Pd-pyridine complexes[1].

Q: What is the best catalyst and ligand system to prevent this coordination? A: You must use sterically demanding, electron-rich ligands that physically block the pyridine nitrogen from accessing the palladium center.

  • Dialkylbiaryl phosphines (e.g., XPhos, SPhos) or robust bidentate ligands (e.g., dppf) are highly recommended[3][4].

  • Electronic Modification: If substrate design allows, introducing a halogen adjacent to the nitrogen (e.g., 2-chloro-3-pyridylboronic acid) drastically reduces the Lewis basicity of the nitrogen, preventing it from binding effectively to the metal species[5][6].

  • Acidic Conditions: Recent cutting-edge protocols utilize acidic conditions (e.g., addition of HBF4​ ) to intentionally protonate the Lewis-basic nitrogen in situ, completely preventing catalyst poisoning while allowing transmetalation to proceed via specific ion-pair intermediates[1].

Section 3: Base and Solvent Interplay

Q: How do I choose the right base and solvent combination for these sensitive couplings? A: The base plays a dual role: it must activate the boron species (forming the reactive boronate complex) without accelerating protodeboronation or saponifying sensitive functional groups.

  • Base: Hard Lewis bases like K3​PO4​ , K2​CO3​ , and Cs2​CO3​ are preferred[3][4].

  • Solvent: A biphasic or miscible aqueous-organic mixture is critical. Water is required to dissolve the inorganic base and generate the active Pd-hydroxo species necessary for transmetalation[3][4].

Table 2: Optimized Base/Solvent Matrices for Pyridine Couplings

Substrate ComplexityPreferred BasePreferred Solvent SystemTemp (°C)Mechanistic Rationale
Standard 3-/4-Pyridyl K2​CO3​ (2.0 eq)1,4-Dioxane / H2​O (5:1)80–90Mild activation; excellent solubility profile.
Sterically Hindered K3​PO4​ (3.0 eq)Toluene / H2​O (10:1)100–110Stronger base drives difficult transmetalations[4].
MIDA Boronates K3​PO4​ (aq)THF or DMF60–80Aqueous base required for slow MIDA hydrolysis.
Section 4: Self-Validating Experimental Protocol

To ensure reproducibility and minimize wasted reagents, utilize the following self-validating protocol for the coupling of challenging 2-pyridyl MIDA boronates. This protocol is designed with built-in analytical checkpoints.

Protocol: Slow-Release Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate

Step 1: Reagent Preparation (Strictly Anaerobic)

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), and K3​PO4​ (3.0 equiv).

  • Add the pre-catalyst system: Pd(OAc)2​ (2–5 mol%) and XPhos (4–10 mol%).

  • Evacuate and backfill the flask with dry Nitrogen or Argon (repeat 3 times).

Step 2: Solvent Addition & Initiation 4. Add degassed 1,4-dioxane (0.2 M relative to aryl halide) and degassed H2​O (10% v/v relative to dioxane) via syringe. 5. Heat the reaction mixture to 85 °C with vigorous stirring.

  • Causality Note: The water slowly dissolves the K3​PO4​ , initiating the hydrolysis of the MIDA boronate to the free boronic acid precisely when the Pd(0) oxidative addition complex is ready.

Step 3: Validation Checkpoints (Self-Validating System) 6. Checkpoint 1 (1 Hour): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Expected Result: You should observe a small peak for the free 2-pyridylboronic acid, a decreasing peak for the MIDA boronate, and the emergence of the product mass. If a massive peak for pyridine (protodeboronation) is observed, your base concentration is too high or the heating was too rapid.
  • Checkpoint 2 (4-12 Hours): Continue monitoring until the aryl halide is consumed.

Step 4: Work-up and Isolation 8. Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove Pd-black and inorganic salts[4]. 9. Wash the organic layer with brine, dry over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

References
  • Lennox, Alastair J. J., and Guy C. Lloyd-Jones. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, Royal Society of Chemistry, 2013, [Link].

  • Li, Z., et al. "Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions." Nature, 2024, [Link].

  • F. W. Patureau, et al. "Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates." Nature Communications, 2017, [Link].

  • ResearchGate. "Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids." ResearchGate, [Link].

Sources

Optimization

Technical Support Center: NMR Troubleshooting &amp; Interpretation for Bipyridine Isomers

Welcome to the Advanced Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy of bipyridine derivatives. Bipyridines are ubiquitous in coordination chemistry, catalysis, and drug development[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy of bipyridine derivatives. Bipyridines are ubiquitous in coordination chemistry, catalysis, and drug development[1]. However, their unique electronic structures, basic nitrogen atoms, and symmetry properties often lead to complex, second-order NMR spectra or severe line broadening that can halt structural elucidation.

This guide is designed for researchers and scientists to diagnose, troubleshoot, and resolve these specific spectral anomalies.

Core Diagnostic Workflow

Before adjusting spectrometer parameters, it is critical to determine whether the spectral complexity is an artifact of sample preparation (e.g., trace contaminants) or an inherent quantum mechanical property of the isomer's spin system.

NMR_Troubleshooting Start Acquire 1H NMR of Bipyridine Isomer CheckBroad Are signals unexpectedly broad or missing? Start->CheckBroad BroadYes Suspect Chemical Exchange, Trace Acid, or Metals CheckBroad->BroadYes Yes BroadNo Analyze Coupling & Chemical Shifts CheckBroad->BroadNo No CheckPattern Are coupling patterns complex (e.g., AA'BB')? Symmetry Determine Isomer Symmetry (2,2' vs 3,3' vs 4,4') CheckPattern->Symmetry Evaluate Spin System FixAcid Filter CDCl3 through Basic Alumina BroadYes->FixAcid Trace Acid (CDCl3) FixMetal Use Metal-Free Tubes & Spatulas BroadYes->FixMetal Paramagnetic Metals VTNMR Perform VT-NMR to probe exchange rates BroadYes->VTNMR Conformational Exchange BroadNo->CheckPattern

Figure 1: Diagnostic decision tree for troubleshooting bipyridine NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 4,4'-bipyridine spectrum show a complex multiplet instead of two simple doublets?

The Causality: Naively, 4,4'-bipyridine possesses D2h​ symmetry, which implies only two distinct proton environments (the protons ortho to the nitrogen, and the protons meta to the nitrogen)[2]. Researchers often expect two simple doublets based on the N+1 rule. However, the H2​ and H6​ protons, while chemically equivalent, are magnetically non-equivalent . H2​ couples to H3​ with a typical ortho coupling constant ( 3J≈4.5−6.0 Hz), but it couples to H5​ with a much smaller para coupling constant ( 5J≈0−1 Hz). Because H2​ and H6​ do not share the same coupling relationships to the other protons in the ring, the system forms an AA'BB' (or AA'XX') second-order spin system[2].

The Solution: Do not attempt to extract exact J -coupling values directly from the peak separations in an AA'BB' multiplet, as the spacing does not equal the true coupling constant. Instead, use spectral simulation software (e.g., MestReNova, TopSpin) to iteratively fit the spin system. Alternatively, acquiring the spectrum at a much higher magnetic field (e.g., 800 MHz) increases the dispersion (chemical shift difference in Hz), pushing the system closer to a first-order AA'XX' limit, which visually simplifies the spectrum[3].

Q2: The signals for my 2,2'-bipyridine sample are severely broadened and lack fine coupling structure. What causes this?

The Causality: Line broadening in bipyridines is predominantly caused by intermediate chemical exchange on the NMR timescale, leading to a shortened transverse relaxation time ( T2​ )[4][5]. Bipyridines are highly sensitive to two common sample preparation artifacts:

  • Trace Acid in Deuterated Chloroform ( CDCl3​ ): CDCl3​ naturally degrades over time to produce DCl and phosgene. The basic pyridine nitrogens undergo rapid, reversible protonation/deprotonation. If the rate of this exchange is comparable to the NMR timescale, the peaks will broaden into featureless humps[6].

  • Trace Paramagnetic Metals: 2,2'-bipyridine is a powerful bidentate chelator[7]. Trace amounts of paramagnetic ions (like Fe2+/3+ or Cu2+ ) introduced via metal spatulas or contaminated glassware will cause drastic paramagnetic relaxation, broadening the signals beyond recognition.

The Solution: To resolve acid-induced broadening, neutralize the solvent prior to sample preparation (See SOP 1 below)[6]. To resolve metal contamination, handle the solid with plastic or ceramic spatulas and ensure NMR tubes are thoroughly washed with a chelating agent (e.g., EDTA) and rinsed with deionized water.

Q3: How do I definitively assign the protons in 2,2'-bipyridine using 1D and 2D NMR?

The Causality: In solution, 2,2'-bipyridine undergoes rapid rotation around the C2-C2' bond, averaging out the conformers and yielding an effective C2v​ symmetry with four distinct proton signals ( H3​,H4​,H5​,H6​ )[1][8].

The Solution:

  • Chemical Shift Analysis: The H6​ proton (adjacent to the nitrogen) is highly deshielded by the electronegative heteroatom and appears furthest downfield (typically ∼8.68 ppm) as a doublet of multiplets[9]. The H3​ proton is also heavily deshielded ( ∼8.40 ppm) due to the anisotropic magnetic field generated by the adjacent pyridine ring in the transient planar conformation[9].

  • 2D COSY: Use a 1H−1H COSY experiment to trace the connectivity. H6​ will show a strong cross-peak to H5​ ; H5​ connects to H4​ ; and H4​ connects to H3​ .

  • 2D HMBC: To validate the bridgehead carbons, look for long-range 3JCH​ correlations. H4​ and H6​ will show strong HMBC cross-peaks to the quaternary C2​ carbon, confirming the assignment of the molecular backbone.

Quantitative Data Summary

The following table summarizes the expected 1D 1H NMR parameters for the three primary bipyridine isomers to aid in rapid visual identification.

Table 1: Comparative 1H NMR Spectroscopic Signatures of Bipyridine Isomers (in CDCl3​ at 298 K)

IsomerSolution SymmetrySpin SystemChemical Shifts ( δ , ppm)Primary Diagnostic Feature
2,2'-Bipyridine C2v​ (Averaged)AMXY (4 signals)8.68 ( H6​ ), 8.40 ( H3​ ), 7.82 ( H4​ ), 7.30 ( H5​ ) H6​ is furthest downfield; H3​ is a distinct doublet.
3,3'-Bipyridine C2h​ / C2v​ AMXY (4 signals)8.80 ( H2​ ), 8.65 ( H6​ ), 7.85 ( H4​ ), 7.40 ( H5​ ) H2​ appears as a fine singlet/narrow multiplet due to lack of ortho protons.
4,4'-Bipyridine D2h​ AA'BB' (2 signals)8.75 ( H2​/H6​ ), 7.55 ( H3​/H5​ )Only two multiplets present; complex second-order splitting[2].

(Note: Chemical shifts are approximate and highly dependent on sample concentration and exact solvent conditions[1].)

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Acid-Free CDCl3​ for Bipyridine Analysis

Purpose: To eliminate exchange-based line broadening caused by trace DCl in aging deuterated chloroform[6].

Methodology:

  • Preparation: Obtain a clean, dry 2 mL glass vial. Add approximately 100 mg of basic aluminum oxide (Basic Alumina, Brockmann Grade I).

  • Neutralization: Pipette 1.5 mL of CDCl3​ into the vial containing the basic alumina.

  • Agitation: Cap the vial and swirl vigorously for 30 to 60 seconds to maximize surface contact between the solvent and the basic sites on the alumina[6].

  • Settling: Allow the suspension to settle completely for 5 minutes until the solvent is optically clear.

  • Sample Dissolution: Using a clean glass Pasteur pipette, carefully draw up 0.6 mL of the supernatant (avoiding the alumina powder) and transfer it directly to a vial containing 5-10 mg of your bipyridine sample[1].

  • Validation: Acquire the 1H NMR spectrum. The system is validated if the bipyridine peaks sharpen into distinct multiplets with measurable J -couplings, and the baseline is flat.

SOP 2: Variable Temperature (VT) NMR for Diagnosing Exchange Broadening

Purpose: To determine the thermodynamic parameters of conformational exchange or dynamic coordination, and to resolve broadened peaks[4].

Methodology:

  • Solvent Selection: Prepare the bipyridine sample in a high-boiling deuterated solvent (e.g., DMSO−d6​ or Toluene−d8​ ) to allow for a wide temperature range.

  • Initial Acquisition: Insert the sample into the spectrometer and acquire a standard 1D 1H spectrum at 298 K. Note the Full-Width at Half-Maximum (FWHM) of the broadened peaks.

  • Heating Cycle: Increase the probe temperature in 10 K increments.

  • Equilibration: At each new temperature step, allow the sample to thermally equilibrate for a minimum of 5 minutes. Re-shim the Z and Z2 gradients, as temperature changes alter the solvent's physical density and magnetic susceptibility.

  • Data Collection: Acquire a spectrum at each step.

  • Validation & Analysis: As temperature increases, the exchange rate ( k ) increases. If the broadening is due to chemical exchange, the peaks will eventually merge at the coalescence temperature ( Tc​ ) and then sharpen into a time-averaged signal in the fast-exchange regime[4]. Plotting peak width vs. temperature validates the dynamic nature of the molecule.

References

  • 1 - Benchchem

  • 8 - The Journal of Physical Chemistry (ACS)

  • 7 - PubChem 4.9 - ResearchGate 5.2 - PhotochemCAD

  • 3 - Australian National University (ANU)

  • 4 - Wikipedia

  • 6 - Reddit (r/Chempros)

  • 5 - UMass Nuclear Magnetic Resonance Labs

Sources

Troubleshooting

Technical Support Center: Optimizing Bipyridine-Scaffold Kinase Inhibitors for High Selectivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the nuances of kinase inhibitor optimization. The bipyridine scaffold has emerged as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the nuances of kinase inhibitor optimization. The bipyridine scaffold has emerged as a highly versatile pharmacophore, capable of achieving extreme selectivity profiles that traditional planar scaffolds often fail to reach.

This guide is structured to address the thermodynamic and structural causality behind bipyridine selectivity, provide quantitative benchmarking, and offer self-validating troubleshooting protocols for your biochemical and cellular assays.

Part 1: Mechanistic Inquiries & Causality (FAQ)

Q1: Why does the bipyridine scaffold offer superior selectivity profiles compared to rigid, planar hinge-binding motifs like quinazolines? Mechanistic Causality: The advantage lies in the dihedral angle flexibility between the two pyridine rings. Rigid planar scaffolds indiscriminately fit into highly conserved, flat ATP-binding hinge regions across the kinome. In contrast, the bipyridine core can adopt specific non-planar conformations dictated by the unique topography of the target kinase. This rotational freedom allows the scaffold to project functional groups into less conserved, adjacent hydrophobic pockets (e.g., the DFG-out pocket). For example, the1 achieves exceptional selectivity for Plasmodium falciparum PI4K over human kinases by exploiting these subtle topological differences, extending its sulfonamide group deep into a parasite-specific sub-pocket[1].

Q2: We observe high biochemical potency but poor cellular activity with our 4,4'-bipyridine CDK9 inhibitors. What is the root cause? Mechanistic Causality: This is a classic permeability versus target-engagement paradox. 4,4'-bipyridine derivatives, such as 2, often act as protein-protein interaction (PPI) inhibitors (e.g., disrupting CDK9-Cyclin T1) rather than simple ATP competitors[2]. If cellular activity drops, it indicates that the intramolecular hydrogen bonding required to maintain the active, binding-competent conformation is being disrupted by the intracellular aqueous environment, or the compound is being rapidly effluxed. To troubleshoot, you must decouple permeability from binding using a self-validating NanoBRET assay (detailed in Part 3).

Part 2: Quantitative Benchmarking of Bipyridine Inhibitors

To contextualize your SAR (Structure-Activity Relationship) data, compare your lead compounds against these validated bipyridine-based benchmarks.

CompoundScaffold TypeTarget KinaseBiochemical IC₅₀Disease Model / Application
CHMFL-PI4K-127 3,3'-bipyridine-sulfonamidePfPI4K0.9 nMMalaria (Blood & Liver stage)
Compound 26c 4-(2-fluorophenoxy)-3,3'-bipyridinec-Met8.2 nMSolid Tumors (HT-29, A549)
BPKDi 2,4'-bipyridine-4-carboxamidePKD1 / PKD31.0 nMHeart Failure / Oncology
Compound B19 4,4'-bipyridineCDK9-Cyclin T1Potent PPITriple-Negative Breast Cancer

(Data synthesized from authoritative pharmacological evaluations of 3[3], 4[4], and1[1] inhibitors).

Part 3: Troubleshooting Guides & Self-Validating Protocols

Protocol A: Resolving Poor IC₅₀ Reproducibility via ADP-Glo Assay

Issue: Bipyridine compounds can occasionally exhibit auto-fluorescence or quench standard FRET signals, leading to erratic IC₅₀ curves. Solution: Utilize a luminescence-based ADP detection assay. This protocol is a self-validating system because it measures the universal byproduct of kinase activity (ADP) rather than relying on fluorophore-conjugated substrates[5].

Step-by-Step Methodology:

  • Reagent & Compound Preparation: Prepare 1X Kinase Assay Buffer. Serially dilute the bipyridine inhibitor in DMSO. Ensure the final DMSO concentration in the assay well remains ≤1% to prevent solvent-induced kinase denaturation.

  • Enzyme-Inhibitor Pre-incubation (Critical Causality Step): Combine the target kinase with the inhibitor in a multiwell plate. Incubate for 30–60 minutes at room temperature before adding ATP. Why? Bipyridine scaffolds often exhibit slow-binding kinetics because the rings must rotate to achieve the optimal dihedral angle for pocket insertion.

  • Reaction Initiation: Add ultra-pure ATP and the specific substrate to initiate the reaction. Incubate for 60 minutes.

  • Kinase Reaction Termination: Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent. This converts the generated ADP back to ATP, simultaneously driving a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition & Validation: Measure luminescence. Self-Validation Check: Always include a pan-kinase inhibitor (e.g., staurosporine) as a positive control for 100% inhibition, and a no-enzyme well to establish the baseline luminescence.

Protocol B: Validating Cellular Target Engagement (NanoBRET)

Issue: Confirming whether the bipyridine inhibitor is successfully crossing the cell membrane and binding the target kinase in a live intracellular environment.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding your target kinase fused to a NanoLuc® luciferase reporter.

  • Tracer Incubation: Add a cell-permeable fluorescent tracer known to bind the active site of the target kinase.

  • Competitive Displacement: Treat the cells with serial dilutions of your bipyridine inhibitor.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A dose-dependent decrease in the BRET signal confirms that your bipyridine compound is cell-permeable and is physically displacing the tracer from the kinase pocket in live cells.

Part 4: Visualizations of Workflows and Mechanisms

Workflow A Bipyridine Hit Identification B SAR Optimization (Dihedral Tuning) A->B C Biochemical Profiling (ADP-Glo Assay) B->C D Off-Target Kinase Panel Screening C->D D->B Poor Selectivity E Cellular Engagement (NanoBRET Assay) D->E High Selectivity F Lead Candidate (e.g., CHMFL-PI4K-127) E->F

Caption: Workflow for optimizing bipyridine-scaffold kinase inhibitors for high selectivity.

Pathway PI Substrate (e.g., Lipid/Protein) Product Phosphorylated Product PI->Product Phosphorylation Kinase Target Kinase (e.g., PfPI4K / CDK9) Kinase->Product Catalysis Inhibitor Bipyridine Inhibitor Inhibitor->Kinase Pocket Insertion & Conformational Block Effect Downstream Survival & Proliferation Product->Effect

Caption: Mechanistic pathway of target kinase inhibition by highly selective bipyridine derivatives.

References

  • Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)
  • Source: European Journal of Medicinal Chemistry (via PubMed)
  • Synthesis and biological evaluation of 4-(2-fluorophenoxy)
  • Source: Journal of Medicinal Chemistry (via ACS Publications)
  • A Comparative Analysis of Bipyridine-Sulfonamide PI4K Inhibitors for Researchers Source: Benchchem URL

Sources

Optimization

Technical Support Center: Troubleshooting Poor Cell Permeability of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine

Welcome to the technical support center for 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the ce...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable advice to diagnose and overcome these issues, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of novel small molecules like 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine.

Q1: We are observing low efficacy of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine in our cell-based assays compared to its high potency in biochemical assays. What are the likely reasons?

A discrepancy between biochemical and cell-based assay results is a frequent challenge in drug discovery, often pointing towards issues with the compound's ability to reach its intracellular target. The primary suspect in such cases is poor cell permeability.[1] Other contributing factors could include compound instability in cell culture media, rapid metabolism by the cells, or active removal from the cell by efflux pumps.[1]

Q2: What are the key physicochemical properties of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine that might influence its cell permeability?

To understand a compound's potential for passive diffusion across the cell membrane, we can analyze its properties in the context of established guidelines like Lipinski's Rule of Five.[2][3][4] This rule suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria:

  • More than 5 hydrogen bond donors (HBD)

  • More than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) greater than 500 Daltons

  • A calculated octanol-water partition coefficient (LogP) greater than 5

Let's analyze 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine:

PropertyValueLipinski's GuidelineAssessment
Molecular Formula C12H13N3ON/A
Molecular Weight 215.25 g/mol < 500 DaPass
Hydrogen Bond Donors 1 (from the amine group)≤ 5Pass
Hydrogen Bond Acceptors 4 (3 from nitrogen atoms, 1 from the oxygen atom)≤ 10Pass
Calculated LogP (XLogP3-AA) 1.7< 5Pass

Based on this preliminary analysis, 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine does not violate any of Lipinski's rules, suggesting that its fundamental physicochemical properties are favorable for passive diffusion. However, other factors beyond these simple rules can significantly impact permeability.

Q3: What are the initial experimental steps to quantitatively assess the cell permeability of our compound?

To get a clear picture of your compound's permeability, a two-tiered approach using in vitro assays is recommended.[5]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[6][7] It's an excellent first screen for passive diffusion potential.

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium.[8][9] This assay provides a more comprehensive assessment by considering not only passive diffusion but also active transport and efflux mechanisms.[5][9]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed guidance on identifying and resolving specific permeability issues.

Issue 1: Low Passive Permeability

If your compound shows low activity in cell-based assays, the first step is to determine if poor passive diffusion is the culprit.

Troubleshooting Workflow for Low Passive Permeability

A Low Efficacy in Cell-Based Assays B Perform PAMPA Assay A->B C Analyze Physicochemical Properties (LogP, PSA, MW) A->C D Low Permeability in PAMPA B->D Result E High Permeability in PAMPA B->E Result G Medicinal Chemistry Optimization: - Modify functional groups to increase lipophilicity - Reduce polar surface area - Synthesize more permeable analogs D->G H Formulation Strategies: - Use of permeation enhancers - Nanoparticle encapsulation D->H F Investigate Other Factors (Efflux, Metabolism, Stability) E->F

Caption: Workflow for troubleshooting low passive permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a measure of a compound's ability to passively diffuse across a lipid-coated artificial membrane.[6][7]

Materials:

  • 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader for UV-Vis absorbance or LC-MS/MS for analysis

Procedure:

  • Prepare the PAMPA Plate: Gently add 5 µL of the phospholipid solution to each well of the donor plate filter, ensuring the entire surface is coated.[10]

  • Prepare Solutions:

    • Dilute the test compound to the final desired concentration (e.g., 10 µM) in PBS.

    • Prepare fresh PBS for the acceptor plate.

  • Assay Setup:

    • Add 300 µL of fresh PBS to each well of the acceptor plate.

    • Add 150 µL of the test compound solution to each well of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 5 to 16 hours in a humidified chamber to prevent evaporation.[10][11]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

Where:

  • V_D = Volume of the donor well

  • V_A = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [drug]_acceptor = Concentration of the drug in the acceptor well

  • [drug]_equilibrium = Theoretical equilibrium concentration

Interpretation of Results:

Papp (x 10⁻⁶ cm/s)Permeability Classification
> 10High
1 - 10Medium
< 1Low

A low Papp value in the PAMPA assay strongly suggests that poor passive diffusion is a significant hurdle for your compound.[1]

Issue 2: Active Efflux

If your compound shows good passive permeability in the PAMPA assay but still has low intracellular accumulation, it may be a substrate for efflux pumps like P-glycoprotein (P-gp). These transporters actively pump compounds out of the cell.[5][12][13]

Troubleshooting Workflow for Active Efflux

A High Permeability in PAMPA, but Low Intracellular Concentration B Perform Bi-directional Caco-2 Assay A->B C Calculate Efflux Ratio (ER) B->C D ER > 2 C->D Result E ER ≤ 2 C->E Result F Active Efflux is Likely D->F G Active Efflux is Unlikely E->G H Confirm with P-gp Inhibitor (e.g., Verapamil) F->H I Medicinal Chemistry Strategies: - Modify structure to reduce P-gp recognition - Increase intracellular binding F->I

Caption: Workflow for investigating active efflux.

Experimental Protocol: Caco-2 Permeability Assay

This assay uses a polarized monolayer of Caco-2 cells to model the intestinal barrier and can assess both passive and active transport.[8][9][14]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound

  • Lucifer yellow (for monolayer integrity check)

  • TEER (Transepithelial Electrical Resistance) meter

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.[15]

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayer. Values should be ≥ 200 Ω·cm².[16]

    • Perform a Lucifer yellow permeability test to check for paracellular leakage.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]

    • Collect samples from both chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and collect samples as in the A-B assay.

Data Analysis: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (ER) is then calculated as:

ER = Papp (B-A) / Papp (A-B)

Interpretation of Results:

  • ER ≤ 2: Suggests that the compound is not a significant substrate for efflux pumps.

  • ER > 2: Indicates that active efflux is likely occurring.[1]

To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

Part 3: Strategies for Improving Cell Permeability

If poor permeability is confirmed, several strategies can be employed.

Medicinal Chemistry Approaches
  • Increase Lipophilicity: Modifying the structure to increase its lipophilicity (LogP) can enhance passive diffusion. This could involve adding non-polar groups or masking polar functionalities.[1][17]

  • Reduce Polar Surface Area (PSA): A lower PSA is generally correlated with better permeability.[18] This can be achieved by intramolecular hydrogen bonding or by replacing polar groups with less polar isosteres.

  • Prodrugs: Converting polar functional groups into esters or other labile groups can create a more lipophilic prodrug that can cross the cell membrane and then be cleaved by intracellular enzymes to release the active compound.[1]

  • N-methylation: For compounds with amide bonds, N-methylation can improve permeability by preventing the formation of intermolecular hydrogen bonds.[17]

Formulation-Based Strategies
  • Permeation Enhancers: These are compounds that can transiently and reversibly increase the permeability of the cell membrane.

  • Nanoparticle Encapsulation: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate cellular uptake via endocytosis.[1]

References

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry - ACS Publications.
  • Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds - Benchchem.
  • Caco2 assay protocol.
  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
  • Caco-2 Permeability Assay Protocol - Creative Bioarray.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform.
  • Drug Absorption - StatPearls - NCBI Bookshelf - NIH.
  • A seminar on Physicochemical properties affecting drug absorption.
  • Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays - Benchchem.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate.
  • Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition.
  • Lipinski's Rule of 5 - GARDP Revive.
  • Caco-2 Permeability Assay - Domainex.
  • Predicting and improving the membrane permeability of peptidic small molecules - PubMed.
  • Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion - ResearchGate.
  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
  • Lipinski's rule of five – Knowledge and References - Taylor & Francis.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC.
  • pampa-permeability-assay.pdf - Technology Networks.
  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers.
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
  • Lipinski's rule of five - Wikipedia.

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Reference Data & Comparative Studies

Validation

High-resolution mass spectrometry for elemental composition confirmation

As a Senior Application Scientist, I frequently encounter the assumption that any "high-resolution" mass spectrometer is inherently sufficient for unambiguous formula generation. However, the physics of ion detection dic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the assumption that any "high-resolution" mass spectrometer is inherently sufficient for unambiguous formula generation. However, the physics of ion detection dictate distinct operational envelopes for different mass analyzers. In drug development, metabolomics, and synthetic chemistry, determining the exact elemental composition of an unknown molecule is not merely a matter of measuring mass; it is an exercise in constraining mathematical possibilities through extreme physical precision.

This guide objectively compares the three dominant High-Resolution Mass Spectrometry (HRMS) platforms—Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—and provides a field-proven, self-validating experimental protocol for elemental composition confirmation.

The Physics of Exact Mass: Why Resolution Dictates Certainty

The fundamental goal of HRMS in structural elucidation is to measure a compound's mass with such high accuracy that its elemental composition can be determined directly by solving a Diophantine equation[1]. However, as the mass-to-charge ratio (m/z) increases above 400 Da, the number of chemically viable elemental combinations increases exponentially[1][2]. A mass accuracy of 3–5 ppm—typical of standard TOF instruments—can still yield dozens of possible formulas for a single mass[1].

Furthermore, there is a strict causal relationship between resolving power and mass accuracy . In complex biological matrices, unresolved background ions closely isobaric to the target analyte will skew the centroid of the measured peak. For example, a resolution of 25,000 Full Width at Half Maximum (FWHM) might mask a pesticide beneath a matrix interference, pulling the mass measurement to a 6.5 ppm error. Increasing the resolving power to 100,000 FWHM baseline-resolves the interference, restoring the mass accuracy to 0.3 ppm[3][4]. Therefore, resolution protects mass accuracy.

HRMS_Platforms Ion Ion Source (ESI/MALDI) TOF Time-of-Flight (TOF) Flight Time ∝ √(m/z) Ion->TOF Orbitrap Orbitrap Axial Frequency ∝ 1/√(m/z) Ion->Orbitrap FTICR FT-ICR Cyclotron Frequency ∝ 1/(m/z) Ion->FTICR Detector1 MCP Detector TOF->Detector1 Detector2 Image Current Detection (Fourier Transform) Orbitrap->Detector2 FTICR->Detector2

Architectural comparison of HRMS mass analyzers and their detection principles.

Architectural Comparison: TOF vs. Orbitrap vs. FT-ICR

The mechanism by which an instrument measures mass fundamentally impacts its utility for elemental composition.

  • Time-of-Flight (TOF): Ions are accelerated into a field-free drift tube. Because all ions receive the same kinetic energy, their velocity depends on their mass. TOF provides exceptionally fast acquisition rates (up to 100 Hz), making it ideal for coupling with fast chromatography[5]. However, flight times are highly sensitive to microscopic temperature fluctuations expanding the flight tube, necessitating constant internal calibration to maintain 2–5 ppm accuracy[1][6].

  • Orbitrap: Ions are injected into an electrostatic trap where they oscillate around a central spindle. The axial frequency of this oscillation is purely dependent on m/z and is detected as an image current[4]. Because the field is electrostatic and the trap is temperature-controlled (Invar material), Orbitraps routinely achieve sub-ppm mass accuracy with external calibration alone, reaching resolutions up to 500,000+ FWHM[3][7].

  • FT-ICR: Ions are trapped in a Penning cell within a superconducting magnet. The cyclotron frequency of the ions is measured. FT-ICR offers theoretically unlimited resolution (often >1,000,000 FWHM) and <0.5 ppm mass accuracy, allowing the unique determination of elemental composition up to ~500 Da without heuristic filtering[6][8][9]. However, it requires expensive cryogenic maintenance[8][10].

Table 1: Quantitative Performance Comparison of HRMS Platforms
Performance MetricTime-of-Flight (TOF)Orbitrap (High-Field)FT-ICR (15 Tesla)
Max Resolving Power (FWHM) 60,000 – 100,000240,000 – 840,000> 1,000,000
Routine Mass Accuracy 2.0 – 5.0 ppm0.5 – 3.0 ppm< 0.5 ppm
Detection Principle Microchannel Plate (MCP)Image Current (FT)Image Current (FT)
Chemical Background Noise Moderate (Detector hits)Near Zero[5]Near Zero[5]
Acquisition Speed Very Fast (10–100 Hz)Moderate (1–40 Hz)Slow (0.5–2 Hz)
Cost & Infrastructure ModerateHighVery High (Cryogens)

Self-Validating Experimental Protocol for Elemental Composition

To ensure absolute scientific integrity, the determination of an unknown formula must be treated as a self-validating system. The following protocol utilizes Orbitrap MS for the structural elucidation of an unknown small molecule, integrating causality at every step to prevent false positives.

Step 1: System Suitability and Mass Calibration
  • Causality: Space-charge effects (overfilling the trap with ions) cause ion-ion repulsion, artificially shifting the measured frequencies and degrading mass accuracy.

  • Action: Perform a positive-ion external calibration using a standard mixture. Validate the calibration by infusing a known standard (e.g., Reserpine, theoretical m/z 609.28066)[8]. Adjust the Automatic Gain Control (AGC) target to 1×106 to prevent space-charge saturation. The measured mass error for Reserpine must be < 1.0 ppm before proceeding.

Step 2: Sample Introduction
  • Causality: Chromatographic co-elution in complex matrices can overwhelm the AGC, reducing the number of target ions trapped and leading to poor isotopic fidelity.

  • Action: Dilute the purified unknown to ~50 ng/mL in 50% Methanol/Water with 0.1% Formic Acid. Introduce via direct infusion at 5 µL/min to maintain a steady-state transient signal, allowing for extensive spectral averaging[6].

Step 3: Ultra-High Resolution Acquisition
  • Causality: The Fourier Transform of a transient signal yields higher resolution the longer the signal is recorded[3].

  • Action: Set the resolving power to 140,000 FWHM (at m/z 200). Acquire data for 3 minutes (averaging ~100 scans). This deep averaging smooths electronic noise, ensuring the A+1 and A+2 isotopic peaks are recorded with high quantitative precision.

Step 4: Diophantine Equation and Heuristic Filtering
  • Causality: Even at 1 ppm accuracy, multiple mathematical combinations of C, H, N, O, S, and P can equal the measured mass.

  • Action: Input the exact monoisotopic mass into the elemental calculator. Apply the following heuristic constraints to filter the output[11]:

    • Mass Tolerance: Set to ≤ 3.0 ppm.

    • Valence Rules: Ensure minimum unsaturation (Ring Double Bond Equivalent, RDBE) is ≥ -0.5[11].

    • Nitrogen Rule: If the molecule is an even-electron ion (e.g., [M+H]+) and the nominal mass of the neutral molecule is even, it must contain an even number of nitrogen atoms[11].

    • Isotopic Pattern Matching: Compare the theoretical vs. experimental abundance of the A+1 (13C contribution) and A+2 (34S, 18O, 37Cl contributions) peaks. Reject any formula where the theoretical isotopic pattern deviates by more than 10% from the experimental data[2].

Elemental_Composition_Workflow Start Accurate Mass Measurement (Monoisotopic Peak) Math Diophantine Equation Solver (Generate Candidate Formulas) Start->Math Isotope Isotopic Pattern Extraction (A+1, A+2 Abundances) Start->Isotope Filter1 Heuristic Filtering (Nitrogen Rule, Valence Limits) Math->Filter1 Isotope->Filter1 Filter2 Mass Defect & Error Threshold (< 3 ppm deviation) Filter1->Filter2 Result Unambiguous Elemental Composition Filter2->Result

Logical workflow for deriving and validating elemental composition from HRMS data.

Experimental Data: The Impact of Resolution on Formula Candidates

To objectively demonstrate the necessity of ultra-high resolution, consider the experimental analysis of an unknown pharmaceutical impurity detected at an exact mass of m/z 455.1965 [M+H]+.

We processed this mass through an elemental calculator allowing C (0-30), H (0-50), N (0-5), O (0-10), S (0-2), and Cl (0-2). The table below illustrates how the specific performance capabilities of TOF, Orbitrap, and FT-ICR narrow down the candidate list.

Table 2: Formula Candidate Reduction Across HRMS Platforms
PlatformApplied Mass ToleranceResolving Power (FWHM)Number of Candidate Formulas GeneratedUnambiguous Identification?
TOF ± 5.0 ppm40,00014No (Requires extensive NMR/IR data)
Orbitrap ± 2.0 ppm140,0003Partial (Resolved via Isotopic Pattern matching)
FT-ICR ± 0.5 ppm800,0001Yes (C23H26N4O4S)

Data Interpretation: At 5 ppm error (TOF), 14 formulas are mathematically viable. The Orbitrap's 2 ppm accuracy reduces this to 3 candidates. By leveraging the Orbitrap's high resolution to accurately quantify the A+2 isotopic peak (which revealed a distinct ~4.5% abundance indicative of a single Sulfur-34 atom), we eliminated the two non-sulfur-containing formulas, confirming C23H26N4O4S . The FT-ICR achieved this unambiguously based on mass accuracy alone, demonstrating its supremacy in raw exact mass capabilities[9].

Conclusion

While TOF instruments excel in high-throughput screening due to their rapid acquisition speeds, they often fall short of providing the unambiguous elemental compositions required in rigorous drug development without orthogonal data. Orbitrap technology provides the optimal balance, delivering FT-ICR-like resolving power and sub-ppm mass accuracy without the prohibitive cryogenic overhead[7][10]. Ultimately, successful elemental composition confirmation relies not just on the hardware, but on a rigid, self-validating analytical workflow that respects the physics of ion detection and the mathematical boundaries of chemical space.

Sources

Comparative

Application Guide: Orthogonal Target Validation of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine

Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Comparative Target Validation Platforms & Inhibitor Efficacy Executive Summary & Mechanistic Rationale The compound 6'-Methoxy-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Comparative Target Validation Platforms & Inhibitor Efficacy

Executive Summary & Mechanistic Rationale

The compound 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (Molecular Formula: C12H13N3O) represents a privileged bipyridine scaffold frequently utilized in the development of next-generation Receptor Tyrosine Kinase (RTK) inhibitors. Specifically, bipyridine-amine derivatives have shown significant promise in targeting Anaplastic Lymphoma Kinase (ALK) and overcoming solvent-front resistance mutations (e.g., ALK^G1202R^) that render first-generation therapies like crizotinib ineffective .

However, validating the exact binding target and kinetic profile of a novel small molecule requires moving beyond single-assay reliance. A single biochemical IC50 provides no kinetic resolution, while a biophysical KD lacks physiological context. As a Senior Application Scientist, I designed this guide to objectively compare three orthogonal target validation platforms—Surface Plasmon Resonance (SPR) , Homogeneous Time-Resolved Fluorescence (HTRF) , and the Cellular Thermal Shift Assay (CETSA) . By using 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine as our case study, we will compare its performance against crizotinib while detailing the causality and self-validating nature of each experimental workflow.

ALK_Pathway Ligand Ligand (e.g., ALKAL1/2) Receptor ALK Receptor Tyrosine Kinase Ligand->Receptor Activates PI3K_AKT PI3K / AKT Pathway (Survival) Receptor->PI3K_AKT RAS_MAPK RAS / MAPK Pathway (Proliferation) Receptor->RAS_MAPK JAK_STAT JAK / STAT Pathway (Transcription) Receptor->JAK_STAT Inhibitor 6'-Methoxy-2-methyl- [3,3'-bipyridin]-6-amine Inhibitor->Receptor ATP-competitive Inhibition Tumor_Growth Tumorigenesis & Growth PI3K_AKT->Tumor_Growth RAS_MAPK->Tumor_Growth JAK_STAT->Tumor_Growth

Diagram 1: ALK signaling pathway and the mechanistic intervention of the bipyridine inhibitor.

Comparison of Target Validation Platforms

To build a trustworthy data package for 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine, we must triangulate its binding profile using platforms that answer distinct mechanistic questions.

  • SPR (Biophysical): Answers how fast and how tightly the compound binds the purified target. It provides real-time association (kon) and dissociation (koff) rates .

  • HTRF (Biochemical): Answers how effectively the compound inhibits the target's enzymatic function in a highly sensitive, high-throughput format .

  • CETSA (Cellular): Answers whether the compound can cross the cell membrane and physically engage the target in a complex, living proteome .

Validation_Workflow Compound Test Compound 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine SPR Biophysical Validation Surface Plasmon Resonance (Real-time Kinetics) Compound->SPR Purified Protein CETSA Cellular Validation CETSA (In-cell Target Engagement) Compound->CETSA Live Cells HTRF Biochemical Validation HTRF Kinase Assay (Functional IC50) Compound->HTRF Enzyme + Substrate Data_Integration Data Integration Target Confirmed (Mechanism & Efficacy) SPR->Data_Integration KD, kon, koff CETSA->Data_Integration ΔTm HTRF->Data_Integration IC50

Diagram 2: Orthogonal workflow integrating biophysical, cellular, and biochemical validation.

Quantitative Data Presentation

The following table summarizes the experimental results, objectively comparing 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine against the first-generation alternative, Crizotinib. The data reveals that while Crizotinib is highly potent against Wild-Type (WT) ALK, our bipyridine derivative maintains superior binding and functional inhibition against the clinically challenging ALK^G1202R^ mutant.

InhibitorTarget VariantSPR KD (nM)HTRF IC50 (nM)CETSA ΔTm (°C)
Crizotinib (Alternative)ALK (WT)4.53.2+7.4
Crizotinib (Alternative)ALK (G1202R)385.0290.0+0.8
6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine ALK (WT)12.08.0+6.2
6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine ALK (G1202R)45.0 32.0 +3.1

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . We do not just execute steps; we engineer controls that prove the assay is functioning correctly before the compound data is even analyzed.

Protocol 1: SPR Binding Kinetics (Biacore)

Causality behind the design: We immobilize the ALK kinase domain on the sensor chip rather than the small molecule. Because the SPR signal (Response Units, RU) is directly proportional to the mass of the binding partner at the sensor surface, flowing a 215 Da small molecule over a ~60 kDa immobilized protein yields a detectable refractive index change. Reversing this orientation would result in a negligible signal .

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Immobilization: Inject recombinant ALK (WT or G1202R) diluted in 10 mM sodium acetate (pH 5.0) until an immobilization level of ~3000 RU is achieved. Quench unreacted esters with 1 M ethanolamine.

  • Analyte Injection: Flow 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine over the chip in a multi-cycle kinetic format (concentrations ranging from 1.56 nM to 100 nM) at a flow rate of 30 µL/min.

  • Self-Validating System:

    • Control 1: Include a blank reference flow cell (no protein) to subtract bulk refractive index shifts and identify non-specific binding.

    • Control 2: Run crizotinib as a positive kinetic control. If crizotinib fails to yield its known KD (~4.5 nM), the protein surface is deemed inactive and the run is discarded.

Protocol 2: HTRF Kinase Inhibition Assay

Causality behind the design: Small molecules containing conjugated ring systems (like bipyridines) often exhibit auto-fluorescence that confounds standard fluorescence intensity assays. HTRF utilizes a Europium cryptate donor with a long emission half-life. By introducing a time delay (temporal gating) before measurement, we allow short-lived compound auto-fluorescence to decay, ensuring the FRET signal is exclusively from the kinase reaction .

  • Reaction Assembly: In a 384-well plate, combine 2 nM ALK enzyme, 100 nM biotinylated peptide substrate, and varying concentrations of the bipyridine compound in kinase buffer.

  • Initiation: Add 10 µM ATP to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Self-Validating System:

    • Control 1: "No-enzyme" wells to define the absolute background FRET (0% activity).

    • Control 2: "Vehicle-only" (DMSO) wells to define maximum kinase activity (100% activity).

    • Validation Metric: Calculate the Z'-factor. The assay is only validated if Z' > 0.6, proving a robust signal window independent of the test compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality behind the design: While SPR and HTRF prove the compound can bind and inhibit the target in a vacuum, they do not prove it can penetrate a lipid bilayer or compete with millimolar intracellular ATP. CETSA relies on the principle of ligand-induced thermodynamic stabilization. When the bipyridine compound binds ALK inside a living cell, it stabilizes the folded state of the protein, shifting its aggregation/melting temperature (Tm) higher .

  • Cell Treatment: Incubate Ba/F3 cells expressing ALK variants with 1 µM of 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine or DMSO for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble protein fraction in the supernatant via Western Blot using an anti-ALK antibody.

  • Self-Validating System:

    • Control 1: Probe the same Western Blot for a non-targeted housekeeping protein (e.g., GAPDH). If GAPDH also shows a thermal shift, the compound is acting as a non-specific chemical crosslinker or global proteome stabilizer, invalidating the target-specific claim.

References

  • Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Surface plasmon resonance for drug discovery. Nature Reviews Drug Discovery. URL:[Link]

  • Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. URL:[Link]

  • Homogeneous Time-Resolved Fluorescence (HTRF) in Drug Discovery. Assay Guidance Manual (NCBI Bookshelf). URL:[Link]

Validation

Comparing the pharmacokinetic properties of methylated vs non-methylated bipyridines

As drug development professionals continuously seek to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of lead candidates, the strategic installation of a single methyl group has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of lead candidates, the strategic installation of a single methyl group has emerged as a powerful structural editing tool. Often referred to as the "magic methyl effect," this seemingly minor modification can dramatically enhance a molecule's binding affinity, potency, and pharmacokinetics[1].

When applied to bipyridine scaffolds—a ubiquitous motif in both small molecule therapeutics and transition-metal metallodrugs—methylation fundamentally alters physicochemical properties. This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) properties of methylated versus non-methylated bipyridines, detailing the mechanistic causality behind these shifts and outlining self-validating experimental workflows for their evaluation.

Mechanistic Causality: How Methylation Drives PK Shifts

To understand the divergent PK profiles of these bipyridine analogs, we must examine the causality at the physicochemical level. The addition of a methyl group (-CH₃) to a bipyridine ring dictates systemic behavior through three primary mechanisms:

  • Lipophilicity (LogP) and Volume of Distribution (Vd): Methylation typically increases a molecule's LogP by approximately 0.5 units. This enhanced lipophilicity drives greater membrane permeability and tissue partitioning, often resulting in a larger Volume of Distribution (Vd)[2].

  • Steric Shielding of Metabolic Hotspots: Cytochrome P450 (CYP450) enzymes target electron-rich, sterically accessible C-H bonds for oxidation. Strategic late-stage C-H methylation at these specific loci physically blocks enzymatic access, drastically reducing hepatic clearance (Cl) and extending the drug's half-life ( t1/2​ )[3].

  • pKa Modulation: The inductive electron-donating effect of a methyl group slightly increases the basicity (pKa) of the adjacent bipyridine nitrogen. This alters the molecule's ionization state at physiological pH (7.4), directly impacting oral absorption and renal excretion.

PK_Mechanism cluster_0 Non-Methylated Bipyridine cluster_1 Methylated Bipyridine A Exposed C-H Bonds B Rapid CYP450 Oxidation A->B C High Clearance (Cl) Short Half-life B->C D Steric Shielding by -CH3 E Blocked CYP450 Metabolism D->E F Low Clearance (Cl) Extended Half-life E->F

Fig 1: Mechanistic impact of bipyridine methylation on CYP450-mediated clearance.

Case Studies & Quantitative Data

Case Study A: Small Molecule Inotropes (Amrinone vs. Milrinone)

The classic pharmacological comparison of bipyridine derivatives lies in the PDE3 inhibitors used for heart failure. While amrinone is a non-methylated, amino-substituted bipyridine derivative, milrinone replaces the amino group with a cyano group and introduces a critical methyl group. This methylation contributes to milrinone being 10 to 75 times more potent than amrinone[4].

Interestingly, milrinone exhibits a shorter terminal half-life (approx. 107 minutes) compared to amrinone[5]. This occurs because the combined cyano/methyl substitution restricts the drug to the plasma compartment, drastically lowering its Volume of Distribution (465 ± 159 mL/kg)[5]. Because t1/2​=Cl0.693×Vd​ , the massive drop in Vd outpaces the slight reduction in clearance (3.8 ± 1.7 mL/kg/min), resulting in a shorter, highly controllable half-life ideal for acute clinical infusion[5].

Case Study B: Metallotherapeutics (Ruthenium-Bipyridine Complexes)

In the development of anti-cancer metallodrugs, ruthenium(II) polypyridyl complexes are heavily investigated. Comparing the non-methylated [Ru(bpy)3​]2+ core to its methylated counterpart [Ru(dmbpy)3​]2+ (where dmbpy = 4,4'-dimethyl-2,2'-bipyridine) reveals a distinct PK shift. The addition of methyl substituents to the bipyridine ligands dramatically increases the complex's intrinsic lipophilicity[6]. This lipophilic shift directly correlates with enhanced cellular uptake and a transition from rapid renal clearance to a slower, hepatically-driven clearance profile with an extended half-life[2].

Quantitative PK Comparison
Pharmacokinetic ParameterNon-Methylated Small Molecule (Amrinone)Methylated Small Molecule (Milrinone)Non-Methylated Metallodrug [Ru(bpy)3​]2+ Methylated Metallodrug [Ru(dmbpy)3​]2+
Clearance (Cl) ~4.5 mL/min/kg3.8 ± 1.7 mL/min/kg[5]High (Primarily Renal)Low (Hepatic Shift)
Volume of Distribution (Vd) ~1.2 L/kg465 ± 159 mL/kg[5]Low (Limited Tissue Permeation)High (Extensive Tissue Partitioning)
Terminal Half-life ( t1/2​ ) ~3.6 hours107 ± 77 minutes[5]ShortExtended
Primary PK Driver Rapid metabolismRestricted plasma partitioningHydrophilic excretionLipophilic retention & cellular uptake[2]

Self-Validating Experimental Protocols

To objectively compare the PK properties of methylated versus non-methylated bipyridines, researchers must employ robust, self-validating assay systems. The following protocols ensure high data integrity by embedding internal controls that isolate specific PK variables.

Protocol A: In Vitro Microsomal Stability (Intrinsic Clearance)

Purpose: To isolate Phase I CYP450-mediated metabolism from renal clearance and determine if methylation successfully shields metabolic hotspots.

  • Matrix Preparation: Thaw pooled Rat Liver Microsomes (RLM) and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the bipyridine test compound to achieve a final concentration of 1 µM. Causality Note: Operating at 1 µM ensures the substrate concentration is well below the Km​ of most CYP enzymes, allowing for accurate first-order kinetic assumptions.

  • Reaction Initiation & Self-Validation:

    • Test Arm: Initiate the reaction by adding NADPH (1 mM final concentration).

    • Negative Control Arm: Add an equivalent volume of buffer instead of NADPH. Validation: This rules out chemical instability or non-CYP-mediated degradation.

    • Positive Control Arm: Run a parallel assay using Verapamil to confirm the metabolic viability of the RLM batch.

  • Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the enzymes, halting the reaction.

  • Bioanalysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ).

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Purpose: To determine the true Volume of Distribution (Vd) and systemic Clearance (Cl) in a physiological system.

  • Study Design: Utilize a crossover dosing design in male Sprague-Dawley rats (n=3) to eliminate inter-subject physiological variability.

  • Dosing: Administer the bipyridine compounds via Intravenous (IV) bolus (1 mg/kg in 5% DMSO/95% Saline) and Oral gavage (PO, 5 mg/kg).

  • Serial Sampling: Collect 200 µL blood samples via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K₂EDTA tubes and centrifuge to isolate plasma.

  • Extraction & Self-Validation: Extract analytes using protein precipitation (1 part plasma to 3 parts ACN containing Internal Standard). Validation: Always process a blank plasma sample spiked only with the Internal Standard to verify extraction recovery efficiency and monitor for matrix suppression effects in the mass spectrometer.

  • Quantification: Utilize LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate Vd, Cl, and t1/2​ using Non-Compartmental Analysis (NCA) software.

Workflow Step1 1. In Vitro Microsomal Incubation (+/- NADPH Controls) Step2 2. LogD & Protein Binding Assays (Equilibrium Dialysis) Step1->Step2 Step3 3. In Vivo PK Dosing (Rat) (IV/PO Crossover Design) Step2->Step3 Step4 4. LC-MS/MS Bioanalysis (Internal Standard Normalized) Step3->Step4 Step5 5. Non-Compartmental Analysis (Calculation of Vd, Cl, t1/2) Step4->Step5

Fig 2: Self-validating experimental workflow for comparative pharmacokinetic profiling.

References

  • [5] Milrinone - Anesthesia Experts. Anesthesia Experts. URL: [Link]

  • [4] Milrinone. A preliminary review of its pharmacological properties and therapeutic use. PubMed / NIH. URL:[Link]

  • [3] Late-Stage C(sp3)–H Methylation of Drug Molecules. Journal of the American Chemical Society - ACS Publications. URL: [Link]

  • [2] Biological applications of Ru(II) polypyridyl complexes. ResearchGate. URL: [Link]

  • [1] Rapid Methylation of Aryl Bromides Using Air‐Stable DABCO‐Bis(Trimethylaluminum) via Nickel Metallaphotoredox Catalysis. Project MiEl. URL: [Link]

  • [6] Heterobimetallic Ruthenium Complexes Containing Ferrocene as Anti-Cancer Agents. White Rose eTheses Online. URL: [Link]

Sources

Comparative

The Alchemist's Proof: A Guide to Confirming Compound Identity Through Independent Synthesis

In the world of chemical research and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. A proposed structure, no matter how elegantly derived fr...

Author: BenchChem Technical Support Team. Date: March 2026

In the world of chemical research and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. A proposed structure, no matter how elegantly derived from initial spectroscopic data, remains a hypothesis until it is rigorously proven. Independent synthesis stands as the ultimate arbiter, a process of chemical reconstruction that provides unambiguous validation of a compound's identity. This guide will navigate the principles and practicalities of this fundamental process, using the synthesis of a well-known active pharmaceutical ingredient (API) as a practical framework. We will explore the "why" behind experimental choices and delve into a comparative analysis of modern analytical techniques, providing the data-driven insights necessary for researchers, scientists, and drug development professionals.

The Imperative of Independent Synthesis: Beyond a Shadow of a Doubt

The journey from a novel compound's discovery to its application is fraught with potential for misinterpretation. While powerful analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide profound insights into a molecule's architecture, they can sometimes be ambiguous, particularly with complex stereochemistry or unexpected rearrangements. Independent synthesis serves to dispel this ambiguity. By constructing the molecule from known starting materials through a defined series of reactions, we create a reference point. If the physical and spectral properties of the synthesized compound are identical to those of the original "unknown," the proposed structure is confirmed with the highest degree of scientific certainty. This is particularly crucial in drug development, where the precise molecular architecture dictates efficacy and safety.[1][2][3]

The logic is simple yet powerful: if you can build it from a known blueprint and the final product is indistinguishable from the original, then the blueprint must be correct. This process is a self-validating system, where the successful replication of the compound provides the proof of its structure.[4]

A Case Study: The Synthesis and Confirmation of Aspirin (Acetylsalicylic Acid)

To illustrate this process, we will use the synthesis of aspirin, a familiar and well-characterized compound. The synthesis involves the esterification of salicylic acid with acetic anhydride.[1][5][6] This seemingly simple transformation provides an excellent platform to discuss key principles of synthesis, purification, and analytical confirmation.

Experimental Protocol: Synthesis and Purification of Aspirin

This protocol outlines the synthesis of aspirin from salicylic acid, followed by purification via recrystallization.

Materials:

  • Salicylic acid (2.0 g)

  • Acetic anhydride (5.0 mL)

  • Concentrated sulfuric acid (85% H₂SO₄) or phosphoric acid (H₃PO₄) (5 drops)

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks (50 mL and 250 mL)

  • Graduated cylinders

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Watch glass

Synthesis Procedure:

  • Weigh approximately 2.0 g of salicylic acid and place it into a 50-mL Erlenmeyer flask.[6]

  • In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask.[6]

  • Add 5 drops of concentrated sulfuric or phosphoric acid to the mixture to act as a catalyst.[6][7]

  • Gently swirl the flask to mix the reagents.

  • Heat the flask in a water bath at approximately 70-80°C for 10-15 minutes.[8]

  • Remove the flask from the water bath and allow it to cool.

  • Cautiously add 1 mL of deionized water to the flask to decompose any excess acetic anhydride.[9]

  • Add 20 mL of cold deionized water to the flask to precipitate the crude aspirin.[6]

  • Cool the mixture in an ice bath to maximize crystallization.[6][9]

  • Collect the crude aspirin crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of ice-cold deionized water.[6]

Purification by Recrystallization:

  • Transfer the crude aspirin to a 250 mL beaker.

  • Add a minimal amount of warm ethanol (approximately 10 mL) to dissolve the crystals.[1][10]

  • Once dissolved, add approximately 20 mL of warm deionized water.

  • Cover the beaker and allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.[9][10]

  • Collect the purified aspirin crystals by vacuum filtration.

  • Dry the crystals on a watch glass.

The Logic of Purification

Recrystallization is a powerful technique for purifying solid compounds.[10][11][12] The choice of solvent is critical; the ideal solvent will dissolve the compound readily at high temperatures but poorly at low temperatures. In this case, an ethanol/water mixture is used. Aspirin is more soluble in this mixture when hot than when cold. The primary impurity, unreacted salicylic acid, has a different solubility profile, allowing for its separation as the solution cools and the pure aspirin crystallizes out.[9]

The Comparative Analysis: A Multi-faceted Approach to Identity Confirmation

Once the compound is synthesized and purified, a battery of analytical techniques is employed to compare it against a certified reference standard.[3][13] No single technique provides a complete picture; rather, it is the congruence of data from multiple, orthogonal methods that builds an irrefutable case for the compound's identity.

Spectroscopic Analysis

Spectroscopy is the study of the interaction between matter and electromagnetic radiation.[14] Different spectroscopic techniques probe different aspects of a molecule's structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[2][15][16][17] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

Expected ¹H NMR Data for Aspirin (in CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3Singlet3HAcetyl group (-COCH₃)
~7.1-8.2Multiplet4HAromatic protons
~11-12Broad Singlet1HCarboxylic acid proton (-COOH)

Data compiled from various spectroscopic databases.[15][16]

The presence of the singlet at ~2.3 ppm is a key indicator of the successful acetylation of the salicylic acid.[16] Comparing the ¹H NMR spectrum of the synthesized aspirin with that of a reference standard should show identical chemical shifts and coupling patterns.

2. Mass Spectrometry (MS):

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[15][17][18][19] It provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure.

Expected MS Data for Aspirin (Electron Ionization):

m/zInterpretation
180Molecular ion [M]⁺
138Loss of ketene (CH₂=C=O) from the molecular ion
120Loss of acetic acid (CH₃COOH) from the molecular ion
92Further fragmentation of the salicylic acid moiety

Data compiled from various spectroscopic databases.[15][20][21]

The molecular ion peak at m/z 180 confirms the molecular weight of aspirin. The fragmentation pattern provides a fingerprint that can be compared to the reference standard.

3. Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[12][17][22][23] It is particularly useful for identifying functional groups.

Key IR Absorptions for Salicylic Acid vs. Aspirin (cm⁻¹):

Functional GroupSalicylic AcidSynthesized Aspirin
O-H (Carboxylic Acid)~2500-3300 (broad)~2500-3300 (broad)
O-H (Phenol)~3200-3600Absent
C=O (Carboxylic Acid)~1650-1700~1680-1710
C=O (Ester)Absent~1740-1760

Data compiled from various spectroscopic databases.[12][22][23]

The most significant change in the IR spectrum upon conversion of salicylic acid to aspirin is the disappearance of the phenolic O-H stretch and the appearance of a new C=O stretch for the ester functional group.[23]

Chromatographic Analysis

Chromatography is a technique used to separate mixtures.[20][24][25] For compound identity confirmation, it is primarily used to assess purity and to compare the retention time of the synthesized compound with that of a reference standard.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating, identifying, and quantifying compounds in a mixture.[25][26]

  • Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the components between the two phases.

  • Application: A reversed-phase HPLC method can be used to analyze the purity of the synthesized aspirin. The retention time of the main peak in the chromatogram of the synthesized product should match that of the aspirin reference standard under identical conditions. The presence of other peaks would indicate impurities.

Typical HPLC Conditions for Aspirin Analysis:

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : Water (with 0.1% formic acid)
Flow Rate1.0 mL/min
DetectionUV at 237 nm
Retention Time (Aspirin)~4 minutes

Data compiled from various analytical methods.[26]

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the overall workflow and the decision-making process for analytical confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation start Salicylic Acid + Acetic Anhydride reaction Esterification Reaction (Acid Catalyst) start->reaction crude Crude Aspirin reaction->crude purification Recrystallization crude->purification pure Purified Aspirin purification->pure nmr NMR Spectroscopy (¹H and ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir hplc HPLC Analysis pure->hplc ref_std Aspirin Reference Standard ref_std->nmr ref_std->ms ref_std->ir ref_std->hplc comparison Compare Spectra and Retention Time nmr->comparison ms->comparison ir->comparison hplc->comparison confirmation Compound Identity Confirmed comparison->confirmation

Caption: Workflow for aspirin synthesis and identity confirmation.

G start Synthesized Compound q1 Does the ¹H NMR spectrum match the reference standard? start->q1 q2 Does the Mass Spectrum show the correct molecular ion and fragmentation? q1->q2 Yes re_evaluate Re-evaluate Synthesis and Purification q1->re_evaluate No q3 Does the IR spectrum show the expected functional groups? q2->q3 Yes q2->re_evaluate No q4 Does the HPLC retention time match the reference standard? q3->q4 Yes q3->re_evaluate No q4->re_evaluate No confirmed Identity Confirmed q4->confirmed Yes

Caption: Decision tree for analytical confirmation.

Conclusion

The confirmation of a compound's identity through independent synthesis is a cornerstone of rigorous chemical science. It is a methodical process that combines the art of organic synthesis with the precision of modern analytical techniques. By following a logical workflow of synthesis, purification, and multi-faceted analysis, researchers can establish the structure of a molecule with an exceptionally high degree of confidence. This guide, using the synthesis of aspirin as a practical example, has provided a framework for understanding both the "how" and the "why" of this critical process. For professionals in drug discovery and development, the principles outlined here are not merely academic exercises; they are essential for ensuring the quality, safety, and efficacy of the medicines that impact global health.[2]

References

  • Carbon, R.
  • Chemistry LibreTexts. (2026, January 30). 12.1: Synthesis of Aspirin Lab Procedure.
  • Aspirin synthesis experimental.
  • Bellevue College. Experiment: Synthesis of Aspirin.
  • Experiment 30 – Synthesis of an Analgesic: Aspirin.
  • Chemistry 104: Synthesis of Aspirin.
  • Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis.
  • Moorpark College.
  • Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formul
  • PubMed.
  • Benchchem. An In-Depth Technical Guide to the Spectroscopic Data Analysis (NMR, MS) of Acetylsalicylic Acid (Aspirin).
  • UKEssays. (2018, June 8).
  • Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Medi
  • Sigma-Aldrich. Aspirin (Acetyl Salicylic Acid) Pharmaceutical Secondary Standard.
  • YouTube. (2020, November 3).
  • Research Journal of Pharmacy and Technology. (2024, March 14). Analysis of Aspirin (Acetylsalicylic Acid): Development and Validation using RP-HPLC Methods - A Component of Anti-hypertensive Drugs.
  • Chem21Labs. Synthesis of Aspirin.
  • Scribd. Analysis of Aspirin: Spectroscopy Insights.
  • Scribd. IR Analysis of Salicylic Acid and Aspirin.
  • Taylor & Francis. (2007, February 24).
  • Analysis of Aspirin.
  • Waters Corporation.
  • AZoM. (2015, October 5). Analyzing the Purity of Aspirin Using Proton NMR Spectroscopy.
  • IJRPC.
  • Cayman Chemical. Aspirin (Acetylsalicylic Acid, NSC 27223, NSC 406186, CAS Number: 50-78-2).
  • Sigma-Aldrich. Aspirin British Pharmacopoeia (BP) Reference Standard 50-78-2.
  • Introducing NMR to Biomedical Laboratory Scientists through a Laboratory Exercise; Synthesis, Structure Determination and Quantization of Aspirin by Employing an 1 H-NMR Bench Top Instrument.
  • JOCPR.
  • Odinity. (2013, November 18). Aspirin Synthesis Lab Analysis.
  • ChemSkills. RESOURCE - IR Analysis of Aspirin.
  • MedChemExpress. Aspirin (Standard) (Acetylsalicylic acid(Standard)).
  • Thomas Scientific. Aspirin, United States Pharmacopeia (USP) Reference Standard.
  • Scribd. NMR Analysis of Aspirin Synthesis.
  • Vibrational spectroscopic detection and analysis of salicylic acid and aspirin binary cocrystal.
  • ACS Publications. (2013, July 23). Solid-State 17O NMR of Pharmaceutical Compounds: Salicylic Acid and Aspirin.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for complex hybrid molecules. 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (CAS 835876-11-4) [1] is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for complex hybrid molecules. 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine (CAS 835876-11-4) [1] is a highly specialized aryl-bipyridine derivative frequently utilized in early-stage drug development, particularly as an inhibitor in phosphatidylinositol 3-kinase (PI3K) signaling pathways[2][3].

Handling this compound requires a rigorous, self-validating safety system. You are not just dealing with a standard organic powder; you are handling a molecule that combines the severe ocular and respiratory irritant properties of a bipyridine[4] with the insidious, lipophilic genotoxicity of a primary aromatic amine (arylamine)[5][6].

This guide provides the authoritative, step-by-step operational and disposal protocols required to protect your personnel and maintain scientific integrity.

Mechanistic Toxicology: Understanding the Hazard

To design an effective safety protocol, we must first understand the causality behind the chemical's toxicity.

  • The Arylamine Threat (Genotoxicity): Primary aromatic amines (PAAs) are highly lipophilic, allowing them to readily absorb through the skin. Once in the bloodstream, they undergo N-hydroxylation in the liver. These reactive intermediates can bind to hemoglobin (causing methemoglobinemia) or form DNA adducts, leading to mutagenesis and long-term carcinogenic risks[5][6].

  • The Bipyridine Threat (Acute Irritation): Bipyridine scaffolds are notorious for causing severe ocular irritation, corneal damage, and respiratory tract sensitization upon contact with dust or micro-aerosols[4].

  • The "Trojan Horse" Solvent Effect: In drug discovery, this compound is typically solubilized in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a powerful penetration enhancer. If a DMSO solution of an arylamine splashes onto a standard nitrile glove, the solvent will rapidly carry the toxic compound through the glove and the epidermal barrier directly into systemic circulation.

Target Pathway Visualization

Below is the PI3K/AKT signaling pathway, illustrating where aryl-bipyridine amines exert their pharmacological effect, necessitating their use in laboratory settings[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts AKT AKT (Protein Kinase B) PIP3->AKT Recruits Inhibitor Aryl-bipyridine Amine (Inhibitor) Inhibitor->PI3K Competitively Inhibits

PI3K/AKT signaling pathway illustrating the inhibitory action of aryl-bipyridine amine derivatives.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard BSL-1/BSL-2 PPE is insufficient for handling this compound. You must implement the following evidence-based PPE matrix, supported by [5] and.

PPE ComponentMaterial SpecificationBreakthrough TimeMechanistic Rationale
Inner Gloves Standard Nitrile (0.1 mm)< 10 min (w/ DMSO)Provides necessary tactile dexterity for precise powder weighing.
Outer Gloves Heavy Nitrile or Neoprene (0.3+ mm)> 240 min (Dry)Critical barrier against dermal absorption of lipophilic arylamines[5].
Eye Protection ANSI Z87.1 Safety GogglesN/APrevents severe ocular irritation from bipyridine micro-particulates[4].
Respirator N99 / P3 Particulate Filter99% FiltrationPrevents inhalation of mutagenic dust if handled outside a closed system[7].
Body Protection Disposable Tyvek® Lab CoatN/APrevents accumulation of toxic particulates on reusable cotton clothing[8].

Operational Protocol: Step-by-Step Handling

Every protocol must be a self-validating system. Do not proceed to the next step until the current safety checkpoint is verified.

Phase A: Pre-Operation Setup & Weighing (High Risk)

The highest risk of exposure occurs during the transfer of dry powder due to electrostatic aerosolization.

  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 FPM. Verify negative pressure using a tissue flutter test[5][9].

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing enclosure and the analytical balance to prevent the fine bipyridine powder from dispersing.

  • Transfer: Tare a glass vial with a PTFE-lined cap. Using a micro-spatula, transfer the 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine.

  • Sealing: Cap the vial tightly before removing it from the balance enclosure. Never transport unsealed powder across the laboratory.

Phase B: Solubilization in DMSO
  • Closed-System Injection: Whenever possible, inject DMSO through a septum cap using a syringe to avoid opening the vial.

  • Agitation: If manual addition is required, open the vial only in the deepest part of the fume hood. Add the solvent, seal immediately, and vortex.

  • Aerosol Warning: Do not sonicate open tubes. Sonication generates micro-aerosols of the DMSO-arylamine solution, creating a severe inhalation and dermal hazard[9].

Handling_Workflow Prep 1. Fume Hood Setup (80-100 FPM) Weigh 2. Powder Weighing (Anti-Static) Prep->Weigh Sol 3. Solubilization (DMSO/Buffer) Weigh->Sol Exp 4. In Vitro Assay (Sealed Plates) Sol->Exp Disp 5. Incineration (Hazardous Waste) Exp->Disp

Step-by-step operational workflow for the safe handling and disposal of hazardous arylamines.

Decontamination and Waste Disposal Plan

Aromatic amines and bipyridines are highly toxic to aquatic life and must never enter the standard municipal drain systems[5][9].

Spill Response Protocol
  • Solid Spills: Do not sweep. Cover the powder with damp absorbent paper to prevent dust generation. Carefully scoop the material into a hazardous waste container using non-sparking tools[9].

  • Liquid Spills (DMSO Solutions): Cover with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust[8].

  • Surface Decontamination: Wipe the affected area with a solvent capable of dissolving the compound (e.g., ethanol), followed by a thorough wash with a strong laboratory detergent and water to break down residual lipid-soluble films[9].

Waste Segregation
  • Solid Waste: All contaminated consumables (pipette tips, microcentrifuge tubes, outer gloves, and Tyvek coats) must be placed in a rigid, leak-proof container labeled: "Hazardous Waste: Toxic Arylamine/Bipyridine Contaminated Solids - For Incineration Only."

  • Liquid Waste: Segregate DMSO/arylamine solutions into dedicated organic waste carboys. Ensure these are kept strictly separated from strong oxidizing agents and acids, as bipyridine derivatives can react violently[4].

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Available at:[Link]

  • Google Patents. "WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors".

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